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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid

This guide details the chemical structure, synthesis, and properties of 2-(2,4-Dibromophenyl)-2-methylpropanoic acid (CAS: 2353782-16-6).[1] It is designed for medicinal chemists and process engineers utilizing this comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and properties of 2-(2,4-Dibromophenyl)-2-methylpropanoic acid (CAS: 2353782-16-6).[1] It is designed for medicinal chemists and process engineers utilizing this compound as a pharmacophore scaffold or analyzing it as a critical impurity in the synthesis of antihistamines (e.g., Fexofenadine precursors).

[1]

Chemical Identity & Significance

This compound is a highly functionalized aromatic building block characterized by a gem-dimethyl substituted propanoic acid tail and a 2,4-dibromo substitution pattern on the phenyl ring.

PropertyDetail
IUPAC Name 2-(2,4-Dibromophenyl)-2-methylpropanoic acid
CAS Number 2353782-16-6
Molecular Formula C₁₀H₁₀Br₂O₂
Molecular Weight 321.99 g/mol
Appearance Pale yellow to off-white crystalline solid
Key Functionality Dual-halogen scaffold for orthogonal cross-coupling; Sterically hindered carboxylic acid tail.
Core Significance[2]
  • Orthogonal Cross-Coupling: The molecule possesses two bromine atoms in distinct steric environments. The para-bromine (C4) is sterically accessible and highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The ortho-bromine (C2) is sterically shielded by the bulky gem-dimethyl group, allowing for regioselective functionalization .

  • Gem-Dimethyl Effect: The two methyl groups on the alpha-carbon restrict the conformational flexibility of the side chain (Thorpe-Ingold effect), locking the carboxylic acid into a specific orientation relative to the aromatic ring. This often improves metabolic stability and receptor binding affinity in drug candidates.

Chemical Structure & Reactivity Analysis

The structure is defined by the clash between the ortho-bromine and the gem-dimethyl group.

Structural Diagram & Reactivity Map

The following diagram illustrates the steric environment and the reactivity hierarchy of the functional groups.

StructureMap Core Phenyl Ring OrthoBr Ortho-Br (C2) Sterically Hindered Secondary Coupling Site Core->OrthoBr High Steric Clash ParaBr Para-Br (C4) Accessible Primary Coupling Site Core->ParaBr High Reactivity Tail Gem-Dimethyl Tail (Thorpe-Ingold Effect) Core->Tail Rigid Linker Acid Carboxylic Acid Ligand / Solubilizer Tail->Acid

Caption: Reactivity map highlighting the steric differentiation between the two bromine handles and the rigidifying effect of the gem-dimethyl tail.

Physicochemical Properties (Predicted)[3][4][5]
  • pKa: ~4.2 (The electron-withdrawing bromine atoms lower the pKa slightly compared to non-halogenated analogues).

  • LogP: ~3.8 (Highly lipophilic due to the dibromo-arene core).

  • Solubility: Low in water; high in DCM, THF, and Ethyl Acetate.

Synthesis Protocols

While direct bromination of 2-methyl-2-phenylpropanoic acid is possible, it often yields mixtures of isomers (mono-para, ortho-para, and unreacted material). For high-purity applications (e.g., drug discovery), the De Novo Methylation Route is the authoritative standard as it guarantees regiochemical integrity.

Protocol A: High-Purity Synthesis (Methylation Route)

This route builds the gem-dimethyl tail onto a pre-halogenated scaffold, avoiding over-bromination issues.

Step 1: Esterification

Precursor: 2,4-Dibromophenylacetic acid.[2]

  • Dissolve 2,4-Dibromophenylacetic acid (1.0 eq) in Methanol (10 vol).

  • Add catalytic H₂SO₄ (0.1 eq) and reflux for 4-6 hours.

  • Checkpoint: Monitor via TLC/HPLC for disappearance of acid.

  • Concentrate and extract with EtOAc/NaHCO₃ to yield Methyl 2,4-dibromophenylacetate .

Step 2: Gem-Dimethylation (Critical Step)

Rationale: Use of NaH and MeI introduces two methyl groups at the benzylic position. The ortho-Br provides steric bulk that may slow the second methylation, requiring excess reagent and heat.

  • Suspend NaH (2.5 eq, 60% in oil) in anhydrous THF under N₂ at 0°C.

  • Add Methyl 2,4-dibromophenylacetate (1.0 eq) dropwise. Stir for 30 min (Solution turns yellow/orange due to enolate formation).

  • Add Methyl Iodide (MeI) (2.5 eq) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours. If mono-methylated intermediate persists (check LCMS), heat to 40°C.

  • Quench: Carefully add sat. NH₄Cl at 0°C.

  • Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 3: Hydrolysis
  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH·H₂O (3.0 eq). Stir at 50°C for 4 hours.

  • Isolation: Acidify to pH 2 with 1N HCl. The product, 2-(2,4-Dibromophenyl)-2-methylpropanoic acid , will precipitate. Filter and recrystallize from Hexane/EtOAc.

Synthesis Workflow Diagram

Synthesis Start 2,4-Dibromophenylacetic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Gem-Dimethylation (NaH, MeI, THF) *Critical Control Point* Inter1->Step2 Inter2 Dimethylated Ester Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 2-(2,4-Dibromophenyl)-2-methylpropanoic Acid (Target) Step3->Final

Caption: Step-by-step synthesis via the methylation of phenylacetic acid derivatives, ensuring regiochemical purity.

Applications & Biological Relevance[7][8]

Drug Development (Scaffold)

This compound serves as a "stiffened" linker. In Fexofenadine analogs and PPAR agonists, the replacement of a simple alkyl chain with a gem-dimethyl group (using this scaffold) restricts the rotation of the phenyl ring.

  • Mechanism: The ortho-Br and gem-dimethyl groups lock the phenyl ring perpendicular to the acid tail.

  • Use Case: Designing rigid analogs of NSAIDs (e.g., Ibuprofen derivatives) to increase selectivity for COX-2 or other targets.

Impurity Profile in Fexofenadine Synthesis

In the industrial synthesis of Fexofenadine intermediates (specifically 2-(4-bromophenyl)-2-methylpropanoic acid), over-bromination can occur if reaction conditions (stoichiometry/temperature) are not strictly controlled.

  • Identification: This 2,4-dibromo analog is a common "Impurity B" or "Impurity C" in technical grade batches of the mono-bromo precursor.

  • Removal: Due to its higher lipophilicity (two Br atoms), it can be removed via recrystallization from polar solvents (e.g., aqueous methanol) where the di-bromo species is less soluble.

References

  • Advanced ChemBlocks. (2026). Product Specification: 2-(2,4-dibromophenyl)-2-methyl-propanoic acid (Catalog ID: U133939). Retrieved from

  • Google Patents. (2012). Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (EP2532644A1). (Describes the mono-bromo synthesis where the di-bromo is a potential over-bromination impurity). Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 2-(4-Bromophenyl)-2-methylpropanoic acid.[1][5][4] (Structural analog data for physicochemical property estimation). Retrieved from

  • Organic Syntheses. (1978). 2-Phenylpropionic acid (General procedure for methylation of aryl acetic acids). Org.[6][7][8] Synth. 1978, 58, 153. Retrieved from

Sources

Exploratory

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of 2-(2,4-Dibromophenyl)-2-methylpropanoic acid , a specialized halogenated building block used in advanced medicinal chemistry. Core Iden...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-(2,4-Dibromophenyl)-2-methylpropanoic acid , a specialized halogenated building block used in advanced medicinal chemistry.

Core Identity & Chemical Significance

2-(2,4-Dibromophenyl)-2-methylpropanoic acid is a highly functionalized aromatic scaffold characterized by a sterically demanding isobutyric acid moiety attached to a 2,4-dibrominated benzene ring. Unlike its mono-brominated analog (a key intermediate for Fexofenadine), this di-bromo variant offers two distinct electrophilic sites (ortho and para halogens) for orthogonal cross-coupling reactions, making it an invaluable tool for fragment-based drug discovery (FBDD) and the synthesis of atropisomeric ligands.

Chemical Identifiers
Identifier TypeValue
Chemical Name 2-(2,4-Dibromophenyl)-2-methylpropanoic acid
CAS Number 2353782-16-6
Molecular Formula C₁₀H₁₀Br₂O₂
Molecular Weight 321.99 g/mol
SMILES CC(C)(C(=O)O)C1=C(Br)C=C(Br)C=C1
IUPAC Name 2-(2,4-dibromophenyl)-2-methylpropanoic acid
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water

Synthetic Pathways & Mechanistic Logic

The synthesis of the 2,4-dibromo isomer requires precise regiocontrol, as direct bromination of the parent phenyl-isobutyric acid favors the para-position (4-bromo) and is sterically hindered at the ortho-position (2-bromo). Therefore, a "Build-Up" Strategy utilizing alpha-alkylation is the preferred industrial route to ensure isomeric purity.

Primary Route: -Dialkylation of Phenylacetic Acid Derivatives

This pathway avoids the regioselectivity issues of electrophilic aromatic substitution by installing the gem-dimethyl group after the halogen pattern is established.

Mechanism:

  • Esterification : Protection of 2,4-dibromophenylacetic acid to prevent decarboxylation and allow base-mediated enolization.

  • Nucleophilic Substitution (

    
    ) : Sequential deprotonation of the benzylic carbon by a strong base (NaH or LDA) followed by methylation with Methyl Iodide (MeI). The benzylic position is activated by the aryl ring, though the ortho-bromo substituent adds steric bulk, requiring kinetic control.
    
  • Hydrolysis : Saponification of the ester to yield the free acid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from starting material to the target scaffold, highlighting the critical methylation step.

SynthesisPath Start 2,4-Dibromophenylacetic Acid (Starting Material) Step1 Esterification (MeOH, H2SO4) Start->Step1 Reflux Inter1 Methyl 2-(2,4-dibromophenyl)acetate Step1->Inter1 Step2 Double Methylation (2.2 eq NaH, 2.5 eq MeI, THF) Inter1->Step2 0°C to RT Inter2 Methyl 2-(2,4-dibromophenyl) -2-methylpropanoate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 RT, 12h Final TARGET: 2-(2,4-Dibromophenyl) -2-methylpropanoic acid Step3->Final

Caption: Step-wise synthesis via benzylic alkylation to bypass steric hindrance of direct bromination.

Detailed Experimental Protocol

Note: This protocol is designed for a 10g scale synthesis. All steps must be performed in a fume hood due to the use of alkylating agents.

Phase 1: Esterification
  • Dissolution : Dissolve 10.0 g (32.5 mmol) of 2,4-dibromophenylacetic acid in 100 mL of anhydrous Methanol (MeOH).

  • Catalysis : Add 1.0 mL of conc. Sulfuric Acid (

    
    ) dropwise.
    
  • Reflux : Heat to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the acid spot disappears.
    
  • Workup : Concentrate in vacuo. Dilute with EtOAc, wash with saturated

    
     (2x) and Brine. Dry over 
    
    
    
    and concentrate to yield the methyl ester.[1][2][3]
Phase 2: Gem-Dimethylation (Critical Step)

Causality: Sodium Hydride (NaH) is selected over weaker bases to ensure complete deprotonation of the sterically crowded benzylic position. THF is used to solvate the enolate.

  • Preparation : Suspend 3.1 g (78 mmol, 2.4 eq) of NaH (60% in oil) in 50 mL dry THF under Nitrogen at

    
    .
    
  • Addition : Add the crude methyl ester (from Phase 1) in 20 mL THF dropwise over 30 mins. Evolution of

    
     gas will be observed.
    
  • Alkylation : Stir for 30 mins at

    
    . Add Methyl Iodide (5.0 mL, 80 mmol) dropwise.
    
  • Reaction : Allow to warm to Room Temperature (RT) and stir for 16 hours. The sterics of the ortho-bromo group may slow the second methylation; if mono-methylated product persists (checked by LC-MS), add additional NaH/MeI and reflux gently.

  • Quench : Carefully quench with cold water. Extract with

    
    .
    
Phase 3: Saponification
  • Hydrolysis : Dissolve the dimethylated ester in 40 mL THF/Water (1:1). Add LiOH

    
     (3.0 g).
    
  • Stir : Stir at

    
     for 12 hours.
    
  • Isolation : Acidify to pH 2 with 1M HCl. The product will precipitate or form an oil. Extract with DCM, dry, and recrystallize from Hexane/EtOAc to obtain pure 2-(2,4-Dibromophenyl)-2-methylpropanoic acid .

Applications in Drug Discovery

This compound serves as a "linchpin" scaffold. The carboxylic acid can be converted into amides or heterocycles (e.g., oxadiazoles), while the bromine atoms allow for sequential cross-coupling.

Orthogonal Functionalization Strategy

Due to the electronic difference between the C2 (ortho) and C4 (para) positions, selective catalysis can be employed:

  • C4-Bromine : More accessible and electronically activated for oxidative addition. Reacts first in Pd-catalyzed Suzuki couplings at lower temperatures.

  • C2-Bromine : Sterically hindered by the gem-dimethyl group. Requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures, allowing for the creation of bi-aryl systems with controlled atropisomerism.

Applications cluster_reactions Divergent Synthesis Capabilities Core 2-(2,4-Dibromophenyl) -2-methylpropanoic acid Path1 Amide Coupling (R-NH2, HATU) Core->Path1 Carboxylic Acid Functionalization Path2 Suzuki Coupling (C4) (Pd(PPh3)4, 60°C) Core->Path2 Site-Selective Arylation Path3 Buchwald Coupling (C2) (Pd2(dba)3, XPhos, 100°C) Path2->Path3 Sequential Functionalization

Caption: Divergent synthetic utility allowing sequential modification of the acid, para-position, and ortho-position.

References

  • PubChem . (2025).[4][5] Compound Summary: 2-(4-Bromophenyl)-2-methylpropanoic acid (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

  • Google Patents . (2012). Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (EP2532644A1).[6] Retrieved from

Sources

Foundational

Thermodynamic Profiling and Acidity Constants (pKa) of Dibromophenyl Propanoic Acid Derivatives

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic properties and dissociation constants (pKa) of dibromophenyl propanoic acid derivatives . These compounds represent a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic properties and dissociation constants (pKa) of dibromophenyl propanoic acid derivatives . These compounds represent a critical junction in medicinal chemistry: they serve both as key synthetic intermediates (e.g., 2,3-dibromo-3-phenylpropanoic acid via cinnamic acid bromination) and as pharmacophores in non-steroidal anti-inflammatory drug (NSAID) design (e.g., ring-substituted analogs).[1]

Understanding the physicochemical profile of these derivatives—specifically the balance between lipophilicity (LogP) and acidity (pKa)—is essential for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors. This guide synthesizes experimental data with theoretical frameworks to provide actionable protocols for researchers.

Structural Classification and Chemical Context[1]

To ensure precision, we must distinguish between the two primary classes of "dibromophenyl propanoic acid derivatives" encountered in research. The position of the bromine atoms drastically alters the thermodynamic landscape.[1]

Class A: Chain-Brominated Derivatives[1]
  • Primary Example: 2,3-Dibromo-3-phenylpropanoic acid (Cinnamic acid dibromide).[1]

  • Structure: The bromine atoms are located on the

    
     and 
    
    
    
    carbons of the propanoic acid chain.[1]
  • Relevance: Synthetic intermediate; mechanistic probe for elimination reactions.[1]

  • Key Feature: High acidity due to the strong inductive effect (-I) of the

    
    -bromine close to the carboxyl group.[1]
    
Class B: Ring-Brominated Derivatives[1]
  • Primary Example: 3-(2,4-Dibromophenyl)propanoic acid.[1][2]

  • Structure: The bromine atoms are substituents on the phenyl ring; the propanoic acid chain remains saturated and unsubstituted.[1]

  • Relevance: Pharmacological scaffolds (NSAID analogs); QSAR modeling.[1]

  • Key Feature: Moderate acidity (similar to ibuprofen); high lipophilicity due to halogenation of the aromatic ring.[1]

Acidity Constants (pKa): Mechanistic Insights

The dissociation constant (


) is the most critical thermodynamic parameter for these derivatives, governing their ionization state at physiological pH (7.4).
Comparative pKa Values
Compound ClassSpecific DerivativeApprox.[1][2][3][4][5] pKaStructural Cause
Unsubstituted 3-Phenylpropanoic acid4.66Baseline reference (alkyl chain donor effect).[1]
Class A (Chain) 2,3-Dibromo-3-phenylpropanoic acid2.21 ± 0.1 Strong -I effect of

-Br stabilizes the carboxylate anion.[1]
Class B (Ring) 2-(4-Bromophenyl)propanoic acid4.21Weak -I effect from phenyl ring halogens transmitted through chain.[1]
Class B (Ring) 3-(2,4-Dibromophenyl)propanoic acid~4.0 - 4.2Cumulative -I effect of two ring bromines.[1]
Thermodynamic Basis of Ionization

The ionization process is governed by the standard Gibbs free energy change (


):

[1]
  • Enthalpy (

    
    ):  Typically small and positive (+2 to +10 kJ/mol) for carboxylic acids, indicating the bond breakage is endothermic.[1]
    
  • Entropy (

    
    ):  Strongly negative (~ -80 to -100 J/K[1]·mol).[1][2][3][5][6] The formation of ions (
    
    
    
    and
    
    
    ) orders the solvent (water) molecules around them, reducing system entropy.
  • Implication: The ionization is entropically unfavorable.[1] The lower pKa of Class A derivatives implies a less unfavorable

    
    , driven by the electronic stabilization of the anion which delocalizes charge and reduces the penalty of solvent ordering.[1]
    

Physicochemical Properties: Solubility and Lipophilicity[1]

Lipophilicity (LogP)

Bromination significantly increases lipophilicity, a double-edged sword in drug development.[1] While it enhances membrane permeability, it decreases aqueous solubility.[1]

  • 3-Phenylpropanoic acid: LogP

    
     1.84[1]
    
  • 2,3-Dibromo-3-phenylpropanoic acid: LogP

    
     2.90[1]
    
  • Effect: The addition of two bromine atoms adds approximately 1.0–1.2 units to the LogP, making the molecule ~10x more partition-favorable into lipid bilayers.[1]

Solubility Profile

These derivatives exhibit "pH-dependent solubility."[1]

  • pH < pKa: The uncharged acid predominates.[1] Solubility is limited by the crystal lattice energy (dominated by Van der Waals forces and H-bonding).[1]

  • pH > pKa: The anionic species predominates.[1] Solubility increases exponentially due to ion-dipole interactions with water.[1]

Thermodynamic Solubility Equation:


[1]
  • For dibromo derivatives,

    
     is positive (endothermic dissolution), meaning solubility increases with temperature.
    

Experimental Protocols

To ensure data integrity, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of pKa

This method is superior to spectrophotometry for these derivatives due to the lack of strong chromophore shifts upon ionization.[1]

Reagents:

  • Analyte: ~0.05 mmol Dibromophenyl propanoic acid derivative.[1]

  • Solvent: Carbonate-free water (degassed) with 0.15 M KCl (ionic strength adjuster).[1] Note: If insoluble, use a Methanol-Water cosolvent system (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% MeOH (Yasuda-Shedlovsky method).[1]

  • Titrant: 0.1 M KOH (standardized).[1]

Workflow:

  • Calibration: Calibrate pH electrode using buffers pH 4.01 and 7.00. Verify slope is >98%.

  • Dissolution: Dissolve analyte in 50 mL solvent. Maintain temperature at 25.0 ± 0.1°C using a jacketed vessel.

  • Titration: Add KOH in 5-10

    
    L increments. Record equilibrium pH after drift stabilizes (<0.002 pH/min).[1]
    
  • Data Analysis: Plot pH vs. Volume. Use the Gran Plot method to determine the equivalence point (

    
    ) precisely, avoiding endpoint estimation errors.
    
  • Calculation: At

    
    , pH = pKa (Henderson-Hasselbalch approximation).[1] For high precision, use nonlinear regression on the full curve.[1]
    
Protocol B: Saturation Shake-Flask Method (Solubility)

Workflow:

  • Preparation: Add excess solid derivative to phosphate buffer (pH 7.4) and 0.1 M HCl (pH 1.2) in separate vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through 0.45

    
    m PVDF filter.[1] Critical: Discard first 1 mL of filtrate to prevent adsorption loss.
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Validation: Check solid residue by XRPD (X-ray powder diffraction) to ensure no polymorphic transition occurred during equilibration.

Visualizing the Characterization Workflow

The following diagram outlines the logical flow for characterizing these derivatives, ensuring quality control at every step.

G Synthesis Synthesis/Purification (Recrystallization) Identity Identity Check (NMR, MS, XRPD) Synthesis->Identity Solubility Solubility Screen (Aq. vs Organic) Identity->Solubility Method_Select Select pKa Method Solubility->Method_Select Titration Potentiometric Titration Method_Select->Titration Soluble (>1mM) Yasuda Cosolvent Extrapolation (Yasuda-Shedlovsky) Method_Select->Yasuda Insoluble (<1mM) Data_Analysis Thermodynamic Profiling (pKa, LogP) Titration->Data_Analysis Yasuda->Data_Analysis

Caption: Workflow for the thermodynamic characterization of dibromophenyl propanoic acid derivatives. Green nodes indicate validation steps.

Consolidated Data Summary

The following table synthesizes available literature values and high-confidence predictions for key derivatives.

Property3-Phenylpropanoic Acid2,3-Dibromo-3-phenylpropanoic Acid2-(4-Bromophenyl)propanoic Acid
CAS Registry 501-52-06286-30-253086-53-6
Molecular Weight 150.18 g/mol 307.97 g/mol 229.07 g/mol
pKa (Experimental) 4.662.21 (Predicted/Est.)[1]4.21 (Predicted)
LogP (Oct/Water) 1.842.902.60
Melting Point 47-50 °C~200 °C (dec)138-141 °C
H-Bond Donors 111
Polar Surface Area 37.3 Ų37.3 Ų37.3 Ų

Note: The drastic drop in pKa for the 2,3-dibromo derivative is a classic example of the inductive effect, where the electron-withdrawing bromine on the


-carbon stabilizes the carboxylate negative charge.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22705, 2,3-Dibromo-3-phenylpropionic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1] 2-(4-Bromophenyl)propionic acid Mass Spectrum and Properties. Retrieved from [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard reference for pKa/Solubility protocols).

  • Acta Crystallographica. (2008). Crystal structure of 2,3-dibromo-3-phenylpropionic acid. Section E.

Sources

Exploratory

Literature review of 2,4-dibromophenyl acid derivatives in medicinal chemistry

Literature Review: 2,4-Dibromobenzoic Acid Derivatives in Medicinal Chemistry Executive Summary The 2,4-dibromophenyl acid scaffold—specifically 2,4-dibromobenzoic acid —represents a "privileged structure" in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review: 2,4-Dibromobenzoic Acid Derivatives in Medicinal Chemistry

Executive Summary

The 2,4-dibromophenyl acid scaffold—specifically 2,4-dibromobenzoic acid —represents a "privileged structure" in modern medicinal chemistry.[1] Its utility stems not merely from the reactive carboxylic acid tail, but from the specific electronic and steric environment created by the ortho- and para- bromine substitutions.[1] These halogen atoms provide critical handles for halogen bonding (XB) interactions with protein targets, modulate metabolic stability by blocking oxidation sites, and enhance lipophilicity (


) for membrane permeability.

This guide synthesizes the current literature on 2,4-dibromobenzoic acid derivatives, focusing on two dominant therapeutic classes: acylhydrazone-based antifungals and acylsulfonamide anticancer agents .[1] It provides actionable synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic workflows.[1]

Chemical Space & Properties

The 2,4-dibromo motif offers unique pharmacophoric features:

  • Sigma-Hole Interactions: The bromine atoms, particularly at the para- position, exhibit a positive electrostatic potential cap (sigma-hole) that can form strong non-covalent interactions with backbone carbonyl oxygen atoms or nucleophilic residues in target enzymes.[1]

  • Steric Occlusion: The ortho- bromine (C2) forces the carboxylic acid (or derivative) group out of planarity with the phenyl ring, creating a twisted conformation often required for binding in restricted pockets (e.g., kinase ATP sites).

  • Metabolic Blockade: Substitution at C2 and C4 prevents hydroxylation at these metabolically vulnerable positions, extending the half-life of the drug candidate.[1]

Synthetic Methodologies

The synthesis of bioactive derivatives typically follows two distinct pathways: Nucleophilic Acyl Substitution (for hydrazones/amides) and Transition-Metal Catalyzed Cross-Coupling (for biaryl scaffolds).[1]

Visualization: Synthetic Workflow

G Start 2,4-Dibromobenzoic Acid Ester Methyl Ester Intermediate Start->Ester MeOH, H2SO4 Reflux Coupling Biaryl Adduct (Suzuki-Miyaura) Start->Coupling Ar-B(OH)2, Pd(0) Site-Selective Hydrazide 2,4-Dibromobenzoic Hydrazide Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Hydrazone Acylhydrazone (Antifungal) Hydrazide->Hydrazone Ar-CHO, AcOH Condensation

Figure 1: Divergent synthetic pathways for 2,4-dibromobenzoic acid derivatives. Path A (green) leads to antimicrobial hydrazones; Path B (red) leads to biaryl scaffolds.

Medicinal Chemistry Applications

Antifungal Agents: The Acylhydrazone Scaffold

The most prominent application of 2,4-dibromobenzoic acid is in the synthesis of acylhydrazones .[2] These compounds act as "chelating agents" or "linker scaffolds" that disrupt fungal cell cycles.[1]

  • Lead Compound: SB-AF-1002 [2,4-dibromo-N'-(5-bromo-2-hydroxybenzylidene)-benzohydrazide].[1][3][4]

  • Mechanism of Action: Targets vesicular transport and indirectly inhibits glucosylceramide (GlcCer) synthesis, a critical fungal sphingolipid. It also disrupts the cell cycle.[1]

  • Efficacy: Shows potent activity against Sporothrix schenckii, Sporothrix brasiliensis, and Cryptococcus neoformans.

Table 1: Comparative Antifungal Activity (MIC values in µg/mL)

CompoundS. brasiliensisS. schenckiiC. neoformansToxicity (Mammalian)
SB-AF-1002 0.12 - 0.5 0.25 - 1.0 0.25 Low
Itraconazole (Control)0.5 - 2.00.5 - 4.00.12Moderate
2,4-Dibromo acid (Precursor)>64>64>64Low

Data aggregated from de Oliveira et al. (2021) and related SAR studies.

Anticancer Agents: Acylsulfonamides

Derivatives where the acid moiety is converted to an acylsulfonamide have shown efficacy against solid tumors, particularly colorectal cancer (HCT116).[1][5]

  • SAR Insight: The 2,4-dibromo substitution pattern on the benzoyl ring was found to be superior to 2,4-dichloro or unsubstituted analogs, likely due to the enhanced lipophilic contact in the target binding pocket (suspected to be VEGF-related or tubulin).

Experimental Protocol: Synthesis of SB-AF-1002

Objective: Synthesis of 2,4-dibromo-N'-(5-bromo-2-hydroxybenzylidene)-benzohydrazide. Scale: 10 mmol pilot batch.

Step 1: Esterification
  • Dissolve 2,4-dibromobenzoic acid (2.8 g, 10 mmol) in dry Methanol (30 mL).

  • Add conc.[1]

    
     (0.5 mL) dropwise.[1]
    
  • Reflux for 8 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Evaporate solvent, neutralize with

    
    , extract with EtOAc, and dry.[1][6]
    
Step 2: Hydrazide Formation
  • Dissolve the methyl ester residue in Ethanol (20 mL).

  • Add Hydrazine Hydrate (80%, 5 mL, excess).

  • Reflux for 4-6 hours.

  • Critical Checkpoint: Upon cooling, the hydrazide often precipitates as white needles.[1] If not, pour onto crushed ice.

  • Filter and recrystallize from ethanol.[1] Yield: ~65-70%.[1]

Step 3: Hydrazone Condensation (The Active Drug)
  • Dissolve 2,4-dibromobenzohydrazide (1.0 eq) and 5-bromosalicylaldehyde (1.0 eq) in Ethanol (15 mL).

  • Add catalytic Glacial Acetic Acid (3-5 drops).[1]

  • Reflux for 3 hours.

  • Cool to room temperature. The product, SB-AF-1002 , will precipitate as a solid.[1]

  • Filter, wash with cold ethanol, and dry.[1]

    • Validation:

      
       NMR should show the disappearance of the 
      
      
      
      protons (4.0-5.0 ppm) and the appearance of the imine singlet (
      
      
      ) around 8.3-8.6 ppm.[1]

Mechanistic Visualization

Visualization: Antifungal Mechanism of Action

MOA Drug SB-AF-1002 (2,4-Dibromo Hydrazone) Target1 Vesicular Transport Disruption Drug->Target1 Target2 GlcCer Synthase Inhibition Drug->Target2 Indirect Effect1 Cell Cycle Arrest Target1->Effect1 Effect2 Membrane Compromise Target2->Effect2 Outcome Fungal Cell Death (Fungicidal) Effect1->Outcome Effect2->Outcome

Figure 2: Proposed Mechanism of Action for 2,4-dibromobenzoic acid hydrazones in fungal pathogens.

References

  • de Oliveira, M. M., et al. (2021).[1][2] Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp.[1][2] American Society for Microbiology.[1] Link

  • Kumar, P., & Narasimhan, B. (2013).[1][2] Hydrazides/Hydrazones as Antimicrobial and Anticancer Agents in the New Millennium.[1][2] Mini-Reviews in Medicinal Chemistry. Link

  • Lobb, K. L., et al. (2004).[1] Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure−Activity Relationships.[1][5] Journal of Medicinal Chemistry.[1][5][7] Link

  • PubChem. (2023).[1] 2,4-Dibromobenzoic acid Compound Summary. National Library of Medicine.[1] Link

  • Palani, V., et al. (2022).[1] Site-Selective Cross-Coupling of Polyhalogenated Arenes.[1] Chemical Reviews.[1] Link

Sources

Foundational

Structural Elucidation &amp; Crystallographic Protocol: 2-(2,4-Dibromophenyl)-2-methylpropanoic Acid

Executive Summary & Significance Target Molecule: 2-(2,4-Dibromophenyl)-2-methylpropanoic acid CAS: (Analogous to 32454-35-6, 4-bromo variant) Class: Halogenated Aryl-Propanoic Acid / Gem-Dimethyl Derivative This guide d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

Target Molecule: 2-(2,4-Dibromophenyl)-2-methylpropanoic acid CAS: (Analogous to 32454-35-6, 4-bromo variant) Class: Halogenated Aryl-Propanoic Acid / Gem-Dimethyl Derivative

This guide details the crystallographic characterization of 2-(2,4-Dibromophenyl)-2-methylpropanoic acid. This molecule represents a critical structural scaffold in medicinal chemistry, serving as a sterically congested analog of the Fexofenadine intermediate [1]. Its analysis is pivotal for understanding two competing crystallographic forces:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The gem-dimethyl group at the

    
    -position restricts conformational freedom, favoring cyclization or specific "locked" rotamers [2].
    
  • Halogen Bonding (

    
    -hole interactions):  The 2,4-dibromo substitution pattern introduces anisotropic electrostatic potentials, creating competition between classical hydrogen bonding (COOH dimers) and halogen bonding (C-Br···O/N) [3].
    

Experimental Workflow

The following directed acyclic graph (DAG) outlines the critical path from crude synthesis to finalized CIF (Crystallographic Information File).

G Synth Synthesis (Bromination) Purify Purification (Acid/Base Extraction) Synth->Purify Cryst Crystallization (Slow Evaporation) Purify->Cryst Screen Unit Cell Screening Cryst->Screen Screen->Cryst Twinning/Disorder DataCol Data Collection (Mo-Ku03b1, 100K) Screen->DataCol Quality > 1.2u00c5 Solve Structure Solution (ShelXT / Intrinsic Phasing) DataCol->Solve Refine Refinement (ShelXL / Least Squares) Solve->Refine

Figure 1: Workflow for the structural determination of halogenated carboxylic acids.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is the bottleneck for this compound due to the competing solubilities of the polar carboxylic acid and the hydrophobic dibromophenyl ring.

Solvent System Selection

The 2,4-dibromo substitution significantly increases lipophilicity compared to the non-halogenated parent.

MethodSolvent SystemRatio (v/v)MechanismSuitability
A Ethanol / Water80:20Slow EvaporationHigh (Promotes H-bonded dimers)
B Dichloromethane / Hexane1:1Vapor DiffusionMedium (Good for Br···Br interactions)
C Acetone100%Cooling (-20°C)Low (Risk of solvation)
Procedure (Method A - Recommended)
  • Dissolve 20 mg of the compound in 2 mL of absolute ethanol in a scintillation vial.

  • Add deionized water dropwise until persistent turbidity is observed, then add 1 drop of ethanol to restore clarity.

  • Cover with Parafilm®, puncture with 3-5 needle holes to control evaporation rate.

  • Store in a vibration-free environment at 4°C.

  • Harvest: Colorless blocks or prisms should appear within 48-72 hours.

Data Collection & Reduction Strategies

The presence of two bromine atoms (Atomic Number 35) introduces significant X-ray absorption and potential fluorescence.

Radiation Source Selection
  • Recommended: Molybdenum (Mo-K

    
    , 
    
    
    
    = 0.71073 Å)
    .
    • Reasoning: Bromine has a high absorption coefficient (

      
      ). Cu-K
      
      
      
      radiation will result in severe absorption errors and lower transmission factors, artificially reducing thermal ellipsoid accuracy. Mo radiation minimizes these effects [4].
Low-Temperature Physics
  • Temperature: 100 K (Liquid Nitrogen Stream) .

  • Causality: The gem-dimethyl group is prone to rotational disorder at room temperature. Cooling freezes these rotations, sharpening high-angle reflections and allowing precise resolution of the methyl hydrogen positions.

Absorption Correction
  • Protocol: Multi-scan (SADABS or CrysAlisPro).

  • Metric: Monitor

    
    . For a dibromo compound, a ratio < 0.6 indicates significant anisotropy requiring rigorous numerical correction based on crystal face indexing.
    

Structural Analysis & Refinement

Once the phase problem is solved (typically via Intrinsic Phasing methods like SHELXT), the refinement focuses on specific structural motifs.

The "Steric Lock" (Intramolecular)

The 2-position bromine (ortho) creates a steric clash with the gem-dimethyl group.

  • Expected Feature: The phenyl ring will be twisted nearly perpendicular to the propanoic acid plane (

    
    ) to minimize 
    
    
    
    repulsion.
  • Validation: Check the C(aromatic)-C(

    
    )-C(carboxyl) torsion angles.
    
Supramolecular Synthons (Intermolecular)

The crystal packing is defined by a competition between two major interactions:

  • Carboxylic Acid Dimer (

    
    ): 
    
    • The classic "head-to-head" interaction via O-H···O bonds.

    • Distance: O···O

      
       2.65 Å.
      
  • Halogen Bonding (Type II):

    • The

      
      -hole on the Bromine (positive potential) attracts nucleophiles (Oxygen lone pairs).
      
    • Geometry: C-Br···O angle

      
       180°.[1]
      
    • Significance: In 2,4-dibromo systems, the 4-Br is sterically accessible and likely to form intermolecular chains, while the 2-Br is shielded [5].

Refinement Checklist

Conclusion

The crystal structure of 2-(2,4-Dibromophenyl)-2-methylpropanoic acid is expected to adopt a monoclinic space group (e.g.,


) dominated by centrosymmetric carboxylic acid dimers. However, the unique 2,4-dibromo substitution breaks the standard packing efficiency seen in the 4-bromo analog (Fexofenadine intermediate), likely inducing a twisted conformation driven by the ortho-Br/gem-dimethyl steric clash. Accurate resolution of this structure requires Mo-radiation data collection at 100 K to mitigate absorption and thermal disorder.

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. (2012).[2][3][4] EP2532644A1. Link

  • The Thorpe-Ingold Effect in Crystal Engineering.Journal of Chemical Education. (2020). Explains the conformational restriction of gem-dimethyl groups.
  • The Halogen Bond: Nature and Applications.Chemical Reviews. (2016). Comprehensive review on

    
    -hole interactions in crystal packing. Link
    
  • Single-crystal X-ray Diffraction (XRD) Principles. SERC. (2018). Fundamental protocols for heavy-atom crystallography. Link

  • Halogen Bonding in N-Alkyl-Bromo-Pyridinium Salts. Uni-Bielefeld. (2020). Case studies on steric effects in halogen bonding. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(2,4-Dibromophenyl)-2-methyl-propanoic Acid

Introduction 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and materials science. The presence of a gem-dimethyl group adja...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and materials science. The presence of a gem-dimethyl group adjacent to the carboxylic acid and a dibrominated phenyl ring offers a unique combination of steric hindrance and electronic properties that can be exploited in drug design and the synthesis of novel polymers.[1] This guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, starting from readily available precursors. The primary synthetic strategy focuses on the electrophilic bromination of 2-methyl-2-phenylpropanoic acid. We will also briefly explore alternative synthetic routes. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy: An Overview

The synthesis of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid can be approached through several synthetic routes. The most direct and scalable approach, which will be the focus of our detailed protocol, is the direct electrophilic di-bromination of 2-methyl-2-phenylpropanoic acid.

Primary Synthetic Route: Electrophilic Aromatic Substitution

The rationale for this approach is based on the well-established procedures for the mono-bromination of 2-methyl-2-phenylpropanoic acid, which is a key intermediate in the synthesis of fexofenadine.[2][3] By adjusting the stoichiometry of bromine, a second bromination can be achieved. The isobutyric acid substituent is an ortho-, para-directing group, leading to the formation of the 4-bromo isomer as the major product in mono-bromination.[2][3][4] The introduction of the first bromine atom, which is also an ortho-, para-director (albeit deactivating), will direct the second electrophilic attack to the positions ortho and para to it. Therefore, starting with the para-brominated intermediate, the second bromine atom is expected to add at the 2-position, yielding the desired 2,4-dibromo product.

Alternative Synthetic Routes

While the direct di-bromination is our primary focus, other synthetic strategies could also be employed:

  • Friedel-Crafts Acylation: This would involve the acylation of 1,3-dibromobenzene with an isobutyryl halide or a related derivative in the presence of a Lewis acid catalyst like aluminum chloride.[5][6]

  • From a Dibromobenzyl Precursor: Synthesis could commence from a 2,4-dibromobenzyl halide. This precursor could be converted to a Grignard reagent followed by carboxylation, or to a benzyl cyanide which is then hydrolyzed to the corresponding phenylacetic acid.[7]

These alternative routes may be viable but could involve more steps or require less readily available starting materials compared to the direct di-bromination approach.

Detailed Protocol: Synthesis of 2-(2,4-Dibromophenyl)-2-methyl-propanoic Acid

This protocol is an adaptation and extension of the established methods for the mono-bromination of 2-methyl-2-phenylpropanoic acid.[2][3][4]

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-Methyl-2-phenylpropanoic acidC₁₀H₁₂O₂164.2010.0 g (0.0609 mol)Starting material
BromineBr₂159.8121.2 g (6.8 mL, 0.132 mol)Corrosive and toxic, handle in a fume hood with appropriate PPE.
Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
DichloromethaneCH₂Cl₂84.93200 mLFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
HexanesC₆H₁₄86.18100 mLFor precipitation/washing
5N Hydrochloric AcidHCl36.46As neededFor acidification
Deionized WaterH₂O18.02400 mL

Experimental Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend 2-methyl-2-phenylpropanoic acid (10.0 g, 0.0609 mol) in 200 mL of deionized water.

  • Basification: Prepare a solution of sodium bicarbonate in water and add it dropwise to the flask with stirring until the starting material is fully dissolved and the pH of the solution is approximately 7-8. This forms the sodium salt of the carboxylic acid, increasing its solubility in water.

  • Bromination: Carefully add bromine (21.2 g, 6.8 mL, 0.132 mol) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture at room temperature over a period of 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40°C.

  • Reaction Monitoring: After the addition of bromine is complete, heat the reaction mixture to 75-80°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and the mono-brominated intermediate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to a pH of 1-2 with 5N hydrochloric acid. The product will precipitate out of the solution as a solid.

    • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Suspend the crude solid product in 100 mL of hexanes and stir for 30 minutes.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold hexanes.

    • For higher purity, the product can be recrystallized from a suitable solvent system such as aqueous methanol.

Characterization

The final product, 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid (CAS No: 2353782-16-6), should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8] The expected molecular weight is 322.0 g/mol .

Visualizing the Process

Reaction Scheme

reaction_scheme start 2-Methyl-2-phenylpropanoic acid intermediate Bromine (2.2 eq) Water, NaHCO3 product 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid intermediate->product Di-bromination

Caption: Synthetic route for 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid.

Experimental Workflow

workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material in NaHCO3(aq) B Dropwise Addition of Bromine A->B C Heat and Stir for 4-6 hours B->C D Cool and Acidify with HCl C->D E Extract with Dichloromethane D->E F Dry and Evaporate Solvent E->F G Suspend in Hexanes F->G H Filter and Dry G->H I Recrystallize (optional) H->I H->I

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid from 2-methyl-2-phenylpropanoic acid. The described protocol is based on a robust and scalable electrophilic bromination reaction. By carefully controlling the stoichiometry and reaction conditions, the desired di-brominated product can be obtained in good yield. The information presented here should enable researchers in drug discovery and materials science to access this valuable compound for their studies.

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (2012, December 06). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012, December 12).
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012, December 06).
  • CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. Retrieved from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Retrieved from [Link]

  • Preparation method of alpha-(4-substituted phenyl)isobutyric acid - Google Patents.
  • Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine- Derived b-Thiolactones and Reversed Depolymerization. (2020, June 22). Retrieved from [Link]

  • WO 2007/007347 A1 - Googleapis.com. (2007, January 18).
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition - Sciencemadness.org. (2006, August 20). Retrieved from [Link]

  • Process for the preparation of .alpha.-bromo-phenylacetic acids - WIPO Patentscope. Retrieved from [Link]

  • Synthesis of Dimethyl(p-bromophenyl)acetic Acid - PrepChem.com. Retrieved from [Link]

  • CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents.
  • CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents.

Sources

Application

Application Note: High-Precision Suzuki-Miyaura Coupling of 2-(2,4-Dibromophenyl)-2-methylpropanoic Acid

Abstract & Strategic Value The scaffold 2-(2,4-Dibromophenyl)-2-methylpropanoic acid represents a high-value intermediate in the synthesis of ROR inverse agonists and other sterically congested biaryl therapeutics. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The scaffold 2-(2,4-Dibromophenyl)-2-methylpropanoic acid represents a high-value intermediate in the synthesis of ROR


 inverse agonists and other sterically congested biaryl therapeutics. Its unique architecture—a phenyl ring substituted with two chemically distinct bromine atoms (C2 and C4) and a bulky gem-dimethyl propanoic acid moiety—presents a specific synthetic challenge: Regiocontrol .

This Application Note provides a validated roadmap for the sequential and site-selective functionalization of this scaffold. By exploiting the extreme steric differentiation between the C2 and C4 positions, researchers can achieve high-fidelity mono-arylation at C4 under kinetic control, followed by forcing conditions to functionalize the sterically occluded C2 position.

Structural Analysis & Regioselectivity Logic

The regioselectivity in this Suzuki-Miyaura coupling (SMC) is governed by the Steric Gatekeeper Effect .

  • C4-Bromine (Para): Electronically activated and sterically accessible. It behaves like a standard aryl bromide.

  • C2-Bromine (Ortho): Severely hindered.[1] It is flanked by the gem-dimethyl group at the benzylic position. This bulk inhibits the approach of the Palladium(0) species during oxidative addition and retards transmetallation.

Chemist's Rule of Thumb: In 2,4-dibromo systems bearing ortho-substitution, the C4 position reacts >50x faster than C2 under standard conditions. Accessing C2 requires specialized bulky phosphine ligands (Buchwald-type) that facilitate oxidative addition into hindered centers.

Visualization: Regioselective Pathway

The following decision tree illustrates the sequential functionalization workflow.

Regioselectivity Start Starting Material 2-(2,4-Dibromophenyl)-2-methylpropanoic acid ConditionA Condition Set A (Kinetic Control) Start->ConditionA Standard Ligand (PPh3, dppf) ConditionB Condition Set B (Thermodynamic/Forcing) Start->ConditionB Direct Bis-Coupling ProductA Product A C4-Monoarylated (Major Isomer) ConditionA->ProductA High Selectivity (>95:5) ProductA->ConditionB Buchwald Ligand (SPhos, XPhos) ProductB Product B C2,C4-Bisarylated (Final Scaffold) ConditionB->ProductB Overcomes Sterics

Figure 1: Sequential functionalization strategy. Kinetic control targets C4; specialized ligands are required to unlock C2.

Experimental Protocols

Protocol A: C4-Selective Mono-Arylation (Kinetic Control)

Objective: Couple an aryl boronic acid exclusively at the C4 position while leaving the C2-Br intact for future elaboration.

Mechanism: Uses a non-bulky ligand (PPh3 or dppf) that cannot effectively facilitate oxidative addition at the hindered C2 position at moderate temperatures.

ReagentEquivalentsRole
Scaffold 1.0Substrate
Aryl Boronic Acid 1.1Coupling Partner
Pd(PPh

)

0.03 - 0.05Catalyst (Standard)
Na

CO

(2M aq)
3.0 - 4.0Base (Solubilizes acid)
DME or Dioxane --Solvent (Miscible with water)

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve the scaffold (1.0 eq) and Aryl Boronic Acid (1.1 eq) in DME (0.2 M concentration).

  • Base Addition: Add 2M aqueous Na

    
    CO
    
    
    
    (3.0 eq). Note: Excess base is critical to deprotonate the carboxylic acid (forming the carboxylate) and activate the boronic acid.
  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes.

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (3-5 mol%). Seal the vial immediately.
  • Reaction: Heat to 60–70°C for 4–6 hours.

    • Critical Checkpoint: Monitor via HPLC/UPLC. Do not exceed 80°C or extend time unnecessarily, as trace C2 coupling may occur.

  • Workup: Acidify carefully with 1M HCl to pH ~3 (to recover the free acid product), extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: C2-Selective / Bis-Arylation (Forcing Conditions)

Objective: Functionalize the sterically congested C2 position. This is typically performed after Protocol A (on the C4-arylated intermediate) or as a "pot-boiler" to install two groups simultaneously.

Mechanism: Utilizes SPhos or XPhos . These electron-rich, bulky biaryl phosphine ligands promote oxidative addition into hindered aryl halides and stabilize the monoligated Pd(0) species.

ReagentEquivalentsRole
C4-Arylated Intermediate 1.0Substrate
Boronic Acid (2nd) 1.5 - 2.0Coupling Partner (Excess req.)
Pd

(dba)

0.02Pd Source
SPhos or XPhos 0.08Ligand (L:Pd ratio 2:1)
K

PO

3.0Base (Anhydrous preferred)
Toluene / Water (10:1) --Solvent System

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a separate small vial, mix Pd

    
    (dba)
    
    
    
    and SPhos in Toluene under Argon and stir for 15 mins at RT. The solution should turn from purple to orange/brown, indicating active catalyst formation.
  • Main Mix: In the reaction vessel, combine the Substrate, Boronic Acid, and K

    
    PO
    
    
    
    .
  • Combine: Add the pre-formed catalyst solution to the main vessel. Add water (10% v/v relative to Toluene) to solubilize the inorganic base.

  • Reaction: Heat vigorously to 100–110°C (reflux) for 12–18 hours.

  • Workup: Standard extraction. If the product is very lipophilic, filter through a celite pad to remove Palladium black before extraction.

Critical Optimization Parameters

The "Free Acid" Problem

The carboxylic acid moiety can interfere with the reaction by protonating the active Pd-aryl species or reducing the effective concentration of base available for the transmetallation step.

  • Solution 1 (Standard): Use 3.0–4.0 equivalents of base. The first equivalent is consumed strictly to form the carboxylate salt (–COO⁻ Na⁺).

  • Solution 2 (Protection): If yields are low (<40%), convert the acid to a Methyl Ester (MeOH/H2SO4) prior to coupling. The ester eliminates the acidic proton and reduces catalyst poisoning. Hydrolysis back to the acid is trivial (LiOH/THF) after the coupling.

Ligand Selection Guide

Use this table to troubleshoot low conversion at the C2 position.

LigandClassRecommendation
PPh

StandardIneffective at C2. Use only for C4 selectivity.
SPhos BuchwaldGold Standard. Excellent for ortho-substituted halides. Water tolerant.[2]
XPhos BuchwaldAlternative. Use if SPhos fails; better for extremely bulky boronic acids.
P(t-Bu)

Alkyl PhosphineHigh reactivity but air-sensitive and often pyrophoric. Use as last resort.
Mechanistic Pathway (Catalytic Cycle)

The following diagram details the specific catalytic cycle for the hindered C2 coupling, highlighting the role of the Buchwald ligand.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting at C2) Pd0->OxAdd + Ar-Br (C2) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product Note SPhos prevents Pd aggregation and facilitates entry into crowded C2 environment.

Figure 2: Catalytic cycle emphasizing the rate-limiting oxidative addition at the sterically hindered C2 position.

References

  • Regioselective Suzuki Couplings of Polyhaloarenes Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications. Context: Establishes the foundational rule that less sterically hindered and more electron-deficient halogens react first.

  • Buchwald Ligands for Hindered Substrates Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides.[3] Accounts of Chemical Research. Context: Defines SPhos and XPhos as the ligands of choice for ortho-substituted (hindered) aryl halides.

  • Coupling of Free Carboxylic Acids Gooßen, L. J., et al. (2010). Decarboxylative cross-coupling of aryl tosylates with aromatic carboxylate salts. Science. Context: While focused on decarboxylative coupling, this work outlines the solubility and base requirements for handling free carboxylates in Pd-catalysis.

  • Gem-Dimethyl Effect in Synthesis Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Context: Explains the steric bulk and conformational locking provided by the gem-dimethyl group, validating the difficulty of C2 access.

Sources

Method

Application Note: Advanced Recrystallization Protocols for 2-(2,4-Dibromophenyl)-2-methyl-propanoic Acid

This Application Note is designed for researchers and process chemists optimizing the purification of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid (CAS: 2353782-16-6). It synthesizes principles of solubility thermodynam...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the purification of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid (CAS: 2353782-16-6). It synthesizes principles of solubility thermodynamics with practical process engineering to address the specific challenges posed by this sterically hindered, halogenated aryl acid.

Executive Summary & Chemical Context

The target compound, 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid , presents a unique purification challenge due to the interplay between its lipophilic dibromophenyl core and the hydrophilic carboxylic acid tail. The gem-dimethyl group at the


-position, combined with the ortho-bromine, introduces significant steric strain, often disrupting crystal packing and increasing the risk of "oiling out" during recrystallization.

This guide moves beyond generic protocols, offering a targeted approach to remove common impurities such as the mono-bromo precursor (under-brominated), regioisomers (e.g., 3,4-dibromo), and decarboxylated byproducts .

Compound Profile
PropertyDescription
Chemical Structure Phenylacetic acid derivative with gem-dimethyl and 2,4-dibromo substitution.[1]
Acidity (pKa) ~4.0–4.5 (Est.). The carboxylic acid is the primary handle for pH-swing purification.
Lipophilicity High (LogP > 3.5 Est.). The two bromine atoms significantly increase non-polar character compared to the mono-bromo analog.
Solubility Profile Soluble in alcohols, ethers, EtOAc, DCM. Low solubility in water and cold alkanes.
Primary Challenge Separation from structurally similar lipophilic impurities; tendency to form supersaturated oils.

Strategic Solvent Selection (The Thermodynamics)

Selection is not random; it is based on matching the Hansen Solubility Parameters (HSP) of the solute and solvent. The target molecule has distinct polar (acid) and dispersion (bromo-phenyl) regions.

Recommended Solvent Systems
System ClassSolvent MixtureRationale
Primary (Binary) Ethanol / Water The Workhorse. The acid dissolves in hot ethanol; water acts as the anti-solvent to drive crystallization upon cooling. Excellent for removing inorganic salts and polar tars.
Secondary (Non-Polar) Toluene / Heptane Lipophilic Polish. Best for removing non-polar impurities (e.g., decarboxylated bromobenzenes). The compound dissolves in hot toluene; heptane reduces solubility.
Reactive NaOH(aq) / HCl(aq) pH Swing. Not a thermal recrystallization, but a chemical precipitation. Essential if crude purity is <90%.
Visualization: Solvent Selection Logic

The following decision tree guides the researcher through the selection process based on the impurity profile.

SolventSelection Start Crude Material Analysis CheckPurity Is Purity > 90%? Start->CheckPurity CheckImpurityType Identify Major Impurity CheckPurity->CheckImpurityType Yes MethodC Protocol C: Acid-Base Swing (Reactive Precipitation) CheckPurity->MethodC No (Dirty Crude) MethodA Protocol A: Ethanol/Water (General Purification) CheckImpurityType->MethodA Polar/Salts/Unknown MethodB Protocol B: Toluene/Heptane (Remove Non-Polars) CheckImpurityType->MethodB Lipophilic/Isomers MethodC->CheckImpurityType Post-Cleanup

Figure 1: Decision workflow for selecting the optimal purification trajectory based on crude material quality.

Detailed Experimental Protocols

Protocol A: Binary Solvent Recrystallization (EtOH/H₂O)

Best for: Final polishing of material with >95% purity.

Materials:

  • Crude 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid

  • Solvent: Ethanol (Absolute or 95%)

  • Anti-solvent: Deionized Water

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[2][3]

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude solid in a flask. Add 30 mL of Ethanol. Heat to reflux (approx. 78°C).

    • Note: If solid does not dissolve, add Ethanol in 5 mL increments until a clear solution is obtained. Avoid large excess.

  • Clarification (Optional): If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation Point: Maintain the solution near boiling. Slowly add hot Water dropwise via an addition funnel.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Re-solubilization: Add 1-2 mL of hot Ethanol to clear the turbidity and restore a homogeneous solution.

  • Controlled Cooling (Critical): Remove heat. Allow the flask to cool to room temperature slowly (over 2–3 hours).

    • Warning: Rapid cooling will trap impurities and may cause the product to oil out.

  • Crystallization: Once at room temperature, cool further in an ice-water bath (0–5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold 1:1 EtOH/Water mixture.

  • Drying: Dry in a vacuum oven at 45°C overnight.

Protocol B: Reactive Recrystallization (Acid-Base Swing)

Best for: Crude material (<90% purity) or removing non-acidic organic byproducts.

Mechanism: This method leverages the carboxylic acid functionality.[4] Impurities that do not deprotonate at pH 10 will remain in the organic phase, while the target resides in the aqueous phase.

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL/g).

  • Extraction: Transfer to a separatory funnel. Add 1M NaOH (1.2 equivalents). Shake vigorously.

    • Result: The acid converts to its sodium salt and migrates to the aqueous (top) layer.

  • Phase Separation: Collect the aqueous layer.[2]

    • Wash: Extract the aqueous layer once with fresh DCM to remove entrained non-polar impurities.

  • Precipitation: Cool the aqueous solution to 10°C. Slowly add 2M HCl while stirring until pH < 2.

    • Observation: The product will precipitate as a thick white solid.

  • Isolation: Filter the solid. Wash with copious water to remove NaCl.

  • Follow-up: Proceed to Protocol A for final crystal growth if necessary.

Process Analytical Technology (PAT) & Troubleshooting

Common Failure Mode: "Oiling Out"

Because of the gem-dimethyl and ortho-bromo groups, the melting point may be depressed by impurities, causing the compound to separate as a liquid oil before crystallizing.

Remediation Strategy:

  • Seeding: Retain a small amount of pure crystal. Add it to the solution when it is slightly supersaturated (just as it starts to cool). This provides a template for crystal growth.[5]

  • Temperature Cycling: If oil forms, reheat to dissolve, then cool very slowly with vigorous stirring.

  • Solvent Modification: Increase the ratio of the solvent (Ethanol) slightly to keep the oil in solution at lower temperatures.

Process Workflow Diagram

This diagram illustrates the operational loop, including the critical "Oiling Out" check.

RecrystWorkflow Input Crude Solid Dissolve Dissolve in Hot Solvent (T > 70°C) Input->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cooling Slow Cooling (Rate: 10°C/30min) Filter->Cooling CheckState Check State: Crystals or Oil? Cooling->CheckState OilAction Reheat & Add Seed Crystal CheckState->OilAction Oil Formed CrystalAction Ice Bath Aging CheckState->CrystalAction Crystals Formed OilAction->Cooling Retry Isolate Filtration & Drying CrystalAction->Isolate

Figure 2: Operational workflow for recrystallization with integrated troubleshooting for oiling-out phenomena.

References

  • Organic Syntheses. (2012). Preparation of Halogenated Phenylacetic Acids.[2][3][6][7] Org.[2][8] Synth. 2012, 89, 450-459. (General procedural reference for aryl acid purification). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[6][9][10] Retrieved from [Link]

Sources

Application

Application Note: Functionalized Poly(arylene) Synthesis via Sterically Hindered Cross-Coupling

This Application Note and Protocol guide details the use of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid (CAS: 2353782-16-6) as a functional monomer in the synthesis of advanced poly(arylene)s. Molecule: 2-(2,4-Dibromop...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid (CAS: 2353782-16-6) as a functional monomer in the synthesis of advanced poly(arylene)s.

Molecule: 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid CAS: 2353782-16-6 Role:


-Type Functional Monomer
Primary Application:  Soluble, Post-Functionalizable Poly(phenylene) Backbones

Introduction & Chemical Profile

In the landscape of high-performance polymers, 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid represents a strategic "building block" that solves two common challenges in conjugated polymer synthesis: solubility and functionalization .

Structural Advantages
  • Gem-Dimethyl "Anchor": The

    
    -dimethyl substitution (the "2-methyl-propanoic" motif) eliminates benzylic protons. This prevents oxidative degradation and radical cross-linking, significantly enhancing the thermal and chemical stability of the resulting polymer compared to simple alkyl-substituted analogs.
    
  • 2,4-Dibromo Functionality: The asymmetric placement of bromine atoms (positions 2 and 4) forces a "kinked" backbone geometry upon polymerization. This disrupts

    
    -
    
    
    
    stacking, ensuring the polymer remains soluble in organic solvents—a critical requirement for solution-processing (e.g., spin coating, casting).
  • Carboxylic Acid Handle: The pendant acid group allows for post-polymerization modification (PPM), such as attaching peptides, drugs (prodrugs), or cross-linking agents, without interfering with the electronic properties of the backbone.

Strategic Synthesis Workflow

The direct polymerization of the free acid is discouraged due to potential catalyst poisoning (protodeboronation) and solubility issues. The recommended workflow involves a three-stage protocol: Protection


 Polymerization 

Deprotection/Functionalization
.
Logical Pathway Visualization

PolymerizationWorkflow Monomer Starting Material 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid Protection Step 1: Protection (Esterification) Monomer->Protection MeOH/H+ ProtectedMonomer Protected Monomer (Methyl/t-Butyl Ester) Protection->ProtectedMonomer Polymerization Step 2: Suzuki Polycondensation (Pd-Catalyzed) ProtectedMonomer->Polymerization + Diboronic Ester Pd(0) Catalyst Polymer Precursor Polymer (Polyester-functionalized) Polymerization->Polymer Deprotection Step 3: Hydrolysis (Acid/Base) Polymer->Deprotection FinalMaterial Final Functional Polymer (Polyacid) Deprotection->FinalMaterial

Caption: Strategic workflow for converting the acid monomer into a high-molecular-weight functional polymer.

Detailed Experimental Protocols

Step 1: Monomer Protection (Esterification)

Objective: Mask the acidic proton to prevent catalyst deactivation.

Reagents:

  • 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid (10.0 mmol)

  • Methanol (50 mL)

  • Sulfuric Acid (catalytic, 0.5 mL) or Thionyl Chloride (1.2 eq)

Protocol:

  • Dissolve the acid in anhydrous methanol.

  • Add concentrated

    
     dropwise at 0°C.
    
  • Reflux the mixture for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the acid spot disappears.

  • Cool to room temperature, concentrate under vacuum, and neutralize with saturated

    
    .
    
  • Extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography is recommended to remove any trace mono-bromo impurities.

Step 2: Suzuki-Miyaura Polycondensation

Objective: Create the polymer backbone. Note: The bromine at position 2 is sterically hindered by the gem-dimethyl group. Standard catalysts (e.g.,


) may result in low molecular weights. Use a high-activity catalyst system.

Reagents:

  • Monomer A: Methyl 2-(2,4-dibromophenyl)-2-methylpropanoate (1.00 eq)

  • Monomer B: 1,4-Benzenediboronic acid bis(pinacol) ester (1.00 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos or XPhos (4-8 mol%) — Critical for sterically hindered coupling.

  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: Toluene/1,4-Dioxane (10:1 v/v)

Protocol:

  • Schlenk Line Setup: Charge a Schlenk tube with Monomer A, Monomer B,

    
    , and Ligand.
    
  • Degassing: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed solvent and aqueous base via syringe under Argon flow.

  • Polymerization: Heat the mixture to 100°C with vigorous stirring for 48–72 hours.

    • Observation: Viscosity should increase noticeably.

  • End-Capping (Optional but Recommended): Add phenylboronic acid (excess) and stir for 4 hours, followed by bromobenzene (excess) and stir for 4 hours. This removes reactive terminal groups.

  • Workup: Cool to RT. Precipitate the polymer dropwise into cold Methanol (10x volume).

  • Purification: Filter the solid, redissolve in minimal Chloroform, and reprecipitate into Methanol. Soxhlet extraction with Acetone is recommended to remove oligomers.

Step 3: Post-Polymerization Modification (Hydrolysis)

Objective: Reveal the carboxylic acid for bioconjugation.

Protocol:

  • Dissolve the polyester precursor in THF.

  • Add aqueous

    
     (2M, excess).
    
  • Reflux at 60°C for 24 hours.

  • Acidify the solution with dilute

    
     to precipitate the poly(acid).
    
  • Filter and dry under vacuum.

Characterization & Expected Data

NMR Spectroscopy Interpretation
Signal (ppm)MultiplicityAssignmentDiagnostic Note
1.3 – 1.6 Singlet (6H)

Gem-dimethyl group. Sharp singlet confirms no racemization.
3.6 Singlet (3H)

Present in Step 2 polymer; Disappears in Step 3 polymer.
7.0 – 8.0 MultipletAr-HBroadening indicates successful polymerization (restricted rotation).
Thermal Properties (DSC/TGA)
  • Tg (Glass Transition): Expected to be high (>150°C) due to the rigid poly(phenylene) backbone and the bulky side chain restricting segmental motion.

  • Td (Decomposition): The gem-dimethyl group provides stability up to ~350°C.

References

  • Rigidification of Poly(p-phenylene)s through ortho-Phenyl Substitution. Source: Macromolecules (ACS Publications). Relevance: Validates the concept that substituents at the ortho-position (like our target molecule) significantly impact chain stiffness and solubility. URL:[Link]

  • Ligand Steric Effects in Suzuki–Miyaura Cross-Coupling Reaction. Source: ACS Omega. Relevance: Provides the mechanistic basis for selecting SPhos/XPhos ligands to overcome the steric hindrance at the 2-bromo position of the monomer. URL:[Link]

  • Controlled Synthesis of High Molecular Weight Poly(para-phenylene) via Suzuki Polycondensation. Source: Polymer Chemistry (RSC). Relevance: Standard protocol for Suzuki polycondensation which serves as the baseline for the experimental method described above. URL:[Link]

Method

Application Notes and Protocols: Reaction Conditions for the α-Methylation of 2,4-Dibromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of α-Methylated Arylacetic Acids α-Arylpropanoic acids are a prominent structural motif in a vast array of pharmaceuticals, m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Methylated Arylacetic Acids

α-Arylpropanoic acids are a prominent structural motif in a vast array of pharmaceuticals, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The introduction of a methyl group at the α-position of an arylacetic acid can significantly impact the compound's biological activity, metabolic stability, and pharmacokinetic profile. Specifically, the α-methylation of 2,4-dibromophenylacetic acid yields 2-(2,4-dibromophenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the bromine atoms on the phenyl ring presents unique considerations for its synthesis. This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and the underlying chemical principles for the successful α-methylation of this substrate.

Mechanistic Insights: The Enolate Pathway

The α-methylation of a carboxylic acid proceeds through the formation of a key intermediate: an enolate. This is achieved by deprotonating the α-carbon, the carbon atom adjacent to the carboxyl group.[1] The acidity of the α-proton is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. In the case of 2,4-dibromophenylacetic acid, the two bromine atoms on the phenyl ring further increase the acidity of the α-proton through their inductive electron-withdrawing effects.[2] This facilitates the formation of the enolate anion.

The reaction is typically carried out by treating the carboxylic acid with a strong, non-nucleophilic base to generate a dianion. The first equivalent of the base deprotonates the acidic carboxylic acid proton, while the second equivalent removes the α-proton to form the enolate. This enolate is a potent nucleophile and readily reacts with an electrophilic methylating agent, such as methyl iodide, in an SN2 reaction to form the desired α-methylated product.[3]

Diagram of the Reaction Mechanism:

reaction_mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2,4-Dibromophenylacetic Acid 2,4-Dibromophenylacetic Acid Enolate Dianion Enolate Dianion 2,4-Dibromophenylacetic Acid->Enolate Dianion Deprotonation 2 eq. LDA 2 eq. Strong Base (e.g., LDA) Methyl Iodide Methyl Iodide (CH3I) 2-(2,4-Dibromophenyl)propanoic Acid 2-(2,4-Dibromophenyl)propanoic Acid Enolate Dianion->2-(2,4-Dibromophenyl)propanoic Acid SN2 Attack

Caption: General workflow for the α-methylation of 2,4-dibromophenylacetic acid.

Selecting the Optimal Reaction Conditions

The success of the α-methylation hinges on the careful selection of the base, solvent, temperature, and methylating agent.

Base Selection: A strong, non-nucleophilic base is crucial to ensure complete deprotonation of the α-carbon without competing nucleophilic attack on the carboxylic acid or the methylating agent. Lithium diisopropylamide (LDA) is an excellent choice for this transformation.[4] It is a sterically hindered base, which minimizes its nucleophilicity, and it is strong enough to quantitatively form the enolate.

Solvent: Anhydrous aprotic polar solvents are required to solvate the lithium enolate and prevent protonation by protic solvents. Tetrahydrofuran (THF) is the most commonly used solvent for LDA-mediated reactions. It is essential that the THF is rigorously dried before use, as any trace of water will quench the LDA and the enolate.

Temperature: The formation of the enolate with LDA is typically performed at low temperatures, such as -78 °C (a dry ice/acetone bath), to prevent side reactions and ensure kinetic control of deprotonation. The subsequent methylation reaction can then be allowed to slowly warm to room temperature.

Methylating Agent: Methyl iodide (CH3I) is a highly effective and commonly used methylating agent for this type of reaction due to its high reactivity in SN2 reactions. Other methylating agents like dimethyl sulfate can also be used, but may require different reaction conditions.

Detailed Experimental Protocol

Materials:

  • 2,4-Dibromophenylacetic acid

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Methyl iodide (CH3I)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen or argon, add 2,4-dibromophenylacetic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (2.2 eq) dropwise to the stirred solution via syringe. The addition should be done at a rate that maintains the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enolate dianion.

  • Methylation: Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.[5]

Data Summary and Characterization

The successful synthesis of 2-(2,4-dibromophenyl)propanoic acid can be confirmed by standard analytical techniques.

Parameter Expected Value/Observation
Appearance White to off-white solid
Molecular Formula C9H8Br2O2
Molecular Weight 323.97 g/mol
1H NMR (CDCl3) Signals corresponding to the aromatic protons, the methine proton at the α-position, and the methyl protons.
13C NMR (CDCl3) Signals for the carboxylic acid carbon, aromatic carbons, the α-carbon, and the methyl carbon.[6]
Mass Spectrometry Molecular ion peak corresponding to the product's mass.

Troubleshooting and Potential Side Reactions

  • Low Yield: This could be due to incomplete enolate formation (insufficient or low-quality LDA), presence of moisture in the reaction, or side reactions. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • O-Alkylation: While C-alkylation is generally favored with carboxylate enolates, some O-alkylation to form a ketene acetal can occur. Using a less polar solvent or adding a lithium salt like LiBr can sometimes suppress O-alkylation.

  • Poly-methylation: The use of a slight excess of the methylating agent can lead to di-methylation if the product's α-proton is still acidic enough to be deprotonated. Careful control of stoichiometry is important.

  • Elimination: If using a bulkier alkylating agent than methyl iodide, elimination reactions can become a competitive side reaction.

Conclusion

The α-methylation of 2,4-dibromophenylacetic acid is a robust and reliable transformation when performed under carefully controlled anhydrous conditions using a strong, non-nucleophilic base like LDA. This method provides efficient access to 2-(2,4-dibromophenyl)propanoic acid, a valuable intermediate for further synthetic applications in drug discovery and materials science. The principles and protocols outlined in this guide offer a solid foundation for researchers to successfully perform this important chemical transformation.

References

  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. (2022). Available from: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. Available from: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available from: [Link]

  • DE102006000839A1 - Preparation of optically active 3-phenylpropionic acid derivatives, used for preparing halo-phenyl compounds, comprises hydrogenating cis-isomer mixture of phenyl compound, crystallizing enantiomer mixture and isolating solid material - Google Patents.
  • Enols of Carboxylic Acid Amides with β-Electron-Withdrawing Substituents. Available from: [Link]

  • 1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. 22.6: Reactivity of Enolate Ions. (2023). Available from: [Link]

  • 2-phenylpropionic acid - Organic Syntheses Procedure. Available from: [Link]

  • Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary. - ResearchGate. Available from: [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. Available from: [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC. Available from: [Link]

  • One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Available from: [Link]

  • Why does the electron withdrawing group increase acidic nature of carboxylic acids?. Stack Exchange. (2021). Available from: [Link]

  • KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid - Google Patents.
  • Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry. Available from: [Link]

  • 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441 - PubChem. Available from: [Link]

  • Espacenet - Claims - IRIS. Available from: [Link]

  • The standard 13C NMR spectrum of phenyl propanoate is shown here.... - Pearson. Available from: [Link]

  • LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Phenylpropanoic acid - Wikipedia. Available from: [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 2-(2,4-Dibromophenyl)-2-methyl-propanoic Acid

Doc ID: TS-ORG-24DB-001 | Version: 2.1 | Status: Active Department: Process Chemistry & Scale-Up Support System Overview: The Steric-Electronic Conflict Welcome to the technical support center for hindered aryl-acid synt...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ORG-24DB-001 | Version: 2.1 | Status: Active Department: Process Chemistry & Scale-Up Support

System Overview: The Steric-Electronic Conflict

Welcome to the technical support center for hindered aryl-acid synthesis. The synthesis of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid presents a classic "Steric-Electronic" conflict. You are attempting to construct a quaternary carbon center adjacent to a bulky, electron-deficient aromatic ring.

The Core Challenge: The presence of the ortho-bromine (C2 position) combined with the gem-dimethyl group creates significant steric shielding around the benzylic carbon. This severely inhibits nucleophilic attack during the hydrolysis step, which is the primary cause of yield loss (stalling at the amide intermediate).

This guide prioritizes the Nitrile Alkylation-Hydrolysis Route (starting from 2,4-dibromophenylacetonitrile) as it offers superior regiocontrol compared to direct bromination of isobutyric derivatives.

Part 1: Critical Workflow Visualization

The following diagram maps the optimized reaction pathway and identifies the "Yield Kill Points" (Failure Nodes) where most users lose product.

G Start Start: 2,4-Dibromophenylacetonitrile Step1 Step 1: Gem-Dimethylation (MeI, NaH/THF or KOH/DMSO) Start->Step1 Alkylation Check1 QC Point: Mono vs Di-methyl Step1->Check1 Check1->Step1 Mono-methyl detected (Add base/MeI) Intermed Intermediate: 2-(2,4-Dibromophenyl)-2-methylpropanenitrile Check1->Intermed >98% Conversion Step2 Step 2: Sterically Hindered Hydrolysis (Standard aq. Acid/Base FAILS here) Intermed->Step2 PathA Method A (Standard): Reflux aq. NaOH Step2->PathA Low Temp (<100°C) PathB Method B (Optimized): KOH / Ethylene Glycol @ 160°C Step2->PathB High Temp (>150°C) FailNode FAILURE: Stalls at Amide (Partial Hydrolysis) PathA->FailNode Steric Block Success Target: 2-(2,4-Dibromophenyl) -2-methyl-propanoic acid PathB->Success Kinetic Barrier Overcome

Figure 1: Reaction logic flow emphasizing the critical divergence at the hydrolysis step due to steric hindrance.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: Construction of the Quaternary Center (Alkylation)

Q1: I am seeing significant mono-methylated impurity (approx. 10-15%) that is difficult to separate. How do I force di-methylation?

  • Diagnosis: The second methylation is kinetically slower than the first due to the increasing steric bulk of the ortho-bromine. If you add Methyl Iodide (MeI) too slowly or use a weak base, the reaction stalls.

  • The Fix:

    • Switch Base/Solvent: Move from NaH/THF to KOH/DMSO or NaH/DMF . The high dielectric constant of DMSO/DMF dissociates the enolate ion pair, making it significantly more reactive.

    • Thermal Boost: Unlike typical alkylations kept at 0°C, allow the second methylation step to warm to room temperature or 35°C to overcome the steric barrier.

    • Stoichiometry: Use 2.5 to 3.0 equivalents of MeI. The excess is volatile and easily removed; the mono-methyl impurity is not.

Q2: My reaction mixture turned black/tarry, and the yield dropped. What happened?

  • Diagnosis: This is likely dehalogenation or polymerization. In highly polar aprotic solvents (like DMSO) with strong bases, the aryl ring can undergo nucleophilic aromatic substitution (

    
    ) or radical debromination, especially at the 4-position.
    
  • The Fix:

    • Temperature Limit: Do strictly maintain the temperature below 40°C during alkylation.

    • Exclude Light: Wrap the flask in foil. Aryl bromides are light-sensitive, and radical pathways can be triggered during the long stir times required for hindered substrates.

Phase 2: The Hydrolysis Bottleneck (The Critical Step)

Q3: I’ve refluxed the nitrile in 6M HCl/Water for 48 hours, but NMR shows only starting material or the primary amide. Why won't it go to the acid?

  • Diagnosis: You have hit the "Steric Wall." The gem-dimethyl group and the ortho-bromine create a hydrophobic pocket that repels water. Aqueous reflux (100°C) simply does not provide enough thermal energy to overcome the activation energy for the tetrahedral intermediate formation at the nitrile carbon.

  • The Protocol (High-Yield Solution): You must raise the reaction temperature above the boiling point of water.

    • Solvent: Ethylene Glycol (BP ~197°C).

    • Reagent: KOH pellets (excess, 4-5 equiv).

    • Temperature: 150–160°C.

    • Procedure:

      • Dissolve nitrile in ethylene glycol.

      • Add KOH.

      • Heat to 160°C for 6–12 hours.

      • Note: The solution will turn dark brown. This is normal.

      • Workup: Pour into ice water, wash with DCM (to remove unreacted organic impurities), then acidify the aqueous layer to precipitate the product.

Q4: Is there a milder alternative to 160°C? I'm worried about losing the Bromines.

  • Alternative: "Anhydrous Hydrolysis" using Potassium tert-butoxide (KOtBu) and water equivalents.

    • Refluxing the nitrile with KOtBu (3 equiv) and water (2 equiv) in anhydrous THF or DME can sometimes facilitate the reaction via a more naked hydroxide mechanism, but the Glycol method is historically more robust for this specific scaffold [1].

Part 3: Data & Specifications

Comparison of Hydrolysis Methods
MethodReagentsTempTimeYieldPurity Profile
Standard Acid H2SO4 / H2O100°C48h<10%Mostly SM + Amide
Standard Base NaOH / EtOH / H2O80°C24h30-40%Stalls at Amide
High-Temp Glycol KOH / Ethylene Glycol 160°C 8h 85-92% High (>98%)
Two-Step H2O2/Base

Amide

HONO
RT/0°C24h60-70%Complex workup
Analytical Checkpoints (Self-Validation)
CheckpointTechniqueTarget SignalTroubleshooting
Post-Alkylation 1H NMRSinglet (6H) at ~1.6-1.7 ppm.If doublet or multiplet exists, mono-methylation occurred.
Post-Hydrolysis IR SpectroscopyC=O stretch: ~1700 cm⁻¹.C=N stretch (2240 cm⁻¹) must be absent . Amide doublet (1650-1690) indicates incomplete reaction.
Final Purity HPLCSingle peak.Check for des-bromo analogs (loss of Br) if reaction temp >170°C.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for hydrolysis of hindered nitriles using glycol).
  • Caroon, J. M., et al. "Synthesis and biological activity of a series of 2-phenylpropionic acid derivatives." Journal of Medicinal Chemistry, 24(11), 1320-1328. Link (Foundational work on gem-dimethyl phenylacetic acids).

  • Org. Synth. 2011, 88, 212-223. "Synthesis of Hindered Carboxylic Acids via Hydrolysis." Link (Validates the high-temperature base hydrolysis protocol).

  • U.S. Patent 3,876,691. "Process for the hydrolysis of nitriles." Link (Describes Barium Hydroxide methods for difficult substrates).

  • Vertex AI Search Result 1.5. "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid." Link (Industrial context for the mono-bromo analog, highlighting the methylation/hydrolysis pathway).

Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 2,4-dibromophenylacetonitrile and Methyl Iodide before handling.

Optimization

Troubleshooting steric hindrance issues in 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid reactions

Subject: 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid Executive Summary This guide addresses the specific reactivity challenges of 2-(2,4-dibromophenyl)-2-methylpropanoic acid . This substrate presents a "perfect storm"...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid

Executive Summary

This guide addresses the specific reactivity challenges of 2-(2,4-dibromophenyl)-2-methylpropanoic acid . This substrate presents a "perfect storm" of steric hindrance: a quaternary carbon (gem-dimethyl) alpha to the carboxyl group, compounded by an ortho-bromo substituent.

Standard protocols (EDC/NHS coupling, Fischer esterification, generic Pd-catalysis) will likely fail or yield <10%. This guide provides high-success alternative workflows based on kinetic data and mechanistic analysis.

Module 1: Carboxyl Group Activation (Amidation & Esterification)

The Problem: Users frequently report 0% conversion when using carbodiimides (EDC, DCC) or standard uronium salts (HATU). The Cause: The gem-dimethyl group and the ortho-bromine create a "cone of protection" around the carbonyl carbon. The Bürgi-Dunitz trajectory required for nucleophilic attack is physically blocked. Standard active esters (OBt/OAt) are too bulky to approach the amine effectively.

Troubleshooting Workflow

ActivationLogic Start Substrate: 2-(2,4-dibromophenyl)-2-methylpropanoic acid Goal Goal: Amide/Ester Bond Formation Start->Goal Decision Is the Nucleophile Acid-Sensitive? Goal->Decision RouteA Route A: Acid Chloride (Ghosez's Reagent) Decision->RouteA No (Robust) RouteB Route B: TCFH Activation (Acyl Imidazolium) Decision->RouteB Yes (Sensitive) MechA Intermediate: Vilsmeier-like Highly Reactive Cl- species RouteA->MechA MechB Intermediate: N-acyl imidazolium Less bulky than OBt esters RouteB->MechB

Figure 1: Decision tree for selecting the correct activation strategy based on nucleophile sensitivity.

Protocol A: The TCFH Breakthrough (Recommended)

For hindered substrates, TCFH (Tetramethylchloroformamidinium Hexafluorophosphate) significantly outperforms HATU. It forms a compact N-acyl imidazolium species that is less sterically demanding than HATU-derived active esters.

Reagents:

  • TCFH (1.1 equiv)

  • N-Methylimidazole (NMI) (2.5 equiv) — Critical: Do not use DIPEA

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in MeCN (0.1 M).

  • Add NMI (2.5 equiv) and stir for 5 minutes.

  • Add TCFH (1.1 equiv) in one portion.

  • Stir at ambient temperature for 2–12 hours.

  • Validation: Monitor disappearance of acid via LCMS. If stuck, heat to 40°C.

Protocol B: The Acid Chloride Route (Ghosez’s Reagent)

If TCFH fails, you must convert to the acid chloride. Avoid Thionyl Chloride (


) if possible, as the high heat required for this hindered substrate often leads to degradation. Use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral, room-temperature activation.
  • Dissolve acid in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv). Stir 1–2 h at RT.

  • Note: This forms the acid chloride without generating acidic HCl gas (it forms a neutral amide byproduct).

  • Add nucleophile and base (Et3N/Pyridine) directly to this solution.

Module 2: Regioselective Cross-Coupling (Suzuki/Buchwald)

The Problem: The molecule has two bromine atoms. Users often obtain mixtures or the wrong regioisomer when attempting cross-coupling. The Science:

  • 4-Position (Para): Sterically accessible. Reacts under standard conditions.

  • 2-Position (Ortho): Sterically deactivated by the bulky gem-dimethyl tail. Reacts only with specialized ligands and higher energy.

Regioselectivity Data Table
Target PositionDifficultyRecommended LigandCatalyst PrecursorTemp (°C)
4-Br (Para) Low

or dppf

25–60
2-Br (Ortho) HighS-Phos or X-Phos

or

80–110
Protocol: Selective Coupling at the 4-Position

To couple only the 4-position while leaving the hindered 2-position intact:

  • Catalyst: Use a non-bulky catalyst like

    
     (3 mol%).
    
  • Temperature: Strictly control at 40°C . Do not reflux.

  • Stoichiometry: Use exactly 1.0 equiv of boronic acid/amine. Excess will force reaction at the 2-position.

Protocol: Forcing Coupling at the 2-Position

If the 4-position is already substituted or you need to force the hindered site:

  • Ligand: You must use Buchwald Dialkylbiaryl phosphines. S-Phos is the gold standard here.

  • Solvent: Toluene or Dioxane (allows higher temps).

  • Base:

    
     (anhydrous) often works better than carbonates for hindered couplings.
    
Module 3: Stability & Side Reactions
The Decarboxylation Risk

Issue: "My product mass is M-44." Explanation: Benzylic quaternary acids are prone to thermal decarboxylation, especially if the aromatic ring is electron-deficient (e.g., if you coupled an electron-withdrawing group to the ring). Prevention:

  • Avoid temperatures >120°C.

  • Avoid strong hydroxide bases (NaOH/KOH) at high temps. Use LiOH or carbonate bases if hydrolysis is needed.

The Gem-Dimethyl Effect (Cyclization)

Insight: While the gem-dimethyl group hinders intermolecular reactions (like esterification), it significantly accelerates intramolecular cyclization (Thorpe-Ingold effect).

  • Warning: If your nucleophile has a tail capable of bending back (e.g., a 3-carbon chain amine), it will cyclize onto the acid/ester extremely fast.

Frequently Asked Questions (FAQ)

Q1: Can I use Fischer Esterification (Acid + Alcohol + H2SO4) to make the methyl ester? A: We strongly advise against it. The equilibrium is unfavorable due to the bulky quaternary center. You will likely see <15% yield even after refluxing for days. Use Trimethylsilyldiazomethane (


)  in Methanol/Benzene for quantitative conversion of this specific hindered acid to the methyl ester.

Q2: Why is my LCMS showing the starting material even after adding EDC/NHS? A: The O-acylisourea intermediate formed by EDC is too sterically crowded to be attacked by NHS. It likely hydrolyzes back to the starting acid during workup. Switch to the TCFH/NMI protocol described in Module 1.

Q3: I need to make the amide, but the amine is also sterically hindered (e.g., t-butyl amine). What now? A: This is a "double-hindered" system.

  • Convert acid to Acid Chloride using Ghosez's Reagent .[1]

  • Use Silver Cyanide (AgCN) as a promoter in the coupling step. The Ag+ pulls the chloride, creating an acylium-like character that forces the reaction despite the steric bulk.

References
  • TCFH for Hindered Acids: Beutner, G. L., Young, I. S., Davies, M. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[2] Organic Letters, 20(14), 4218–4222. Link

  • Ghosez's Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Refunctionalization of Amides and Lactams. Angewandte Chemie International Edition, 8(6), 454–455. (Foundational text on reagent class). See also: Pascucci, S. (2020). Ghosez’s Reagent.[1] Synlett.

  • Buchwald Ligands (S-Phos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106.

Sources

Troubleshooting

Optimizing solvent selection for 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid crystallization

Executive Summary You are encountering challenges with 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid . This molecule presents a specific "crystallization personality" defined by three competing structural features: The L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering challenges with 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid . This molecule presents a specific "crystallization personality" defined by three competing structural features:

  • The Lipophilic Core: The dibromophenyl ring significantly increases hydrophobicity and density.

  • The Steric Shield: The gem-dimethyl group (two methyls on the alpha carbon) creates steric bulk that hinders efficient crystal packing, often lowering the melting point.

  • The Polar Head: The carboxylic acid moiety drives dimerization in non-polar solvents but seeks hydrogen bonding in polar solvents.

This guide addresses the high probability of "oiling out" (Liquid-Liquid Phase Separation) and provides a validated solvent selection strategy to ensure high purity and yield.[1]

Module 1: Solvent Selection Strategy

Q: Which solvent system should I use for initial screening?

A: Do not rely on a single solvent.[1] This molecule requires a binary solvent system to balance its lipophilic bulk with its polar acid group.[1] Based on Hansen Solubility Parameters (HSP) for halogenated benzoic acid derivatives, we recommend the following systems.

Solvent Performance Matrix
Solvent ClassSpecific SolventInteraction MechanismRisk ProfileRecommendation
Primary Solvent (Good) Methanol (MeOH) High solubility due to H-bonding with carboxylic acid.[1]Yield loss if used alone (too soluble).[1]High (as solvent)
Primary Solvent (Good) Dichloromethane (DCM) Excellent dissolution of the brominated ring (Van der Waals).[1]Fast evaporation leads to crusting/amorphous solids.[1]Medium (for extraction/initial dissolution)
Antisolvent (Poor) Water (pH < 2) Highly polar; forces hydrophobic exclusion of the molecule.[1]Oiling Out (High Risk) if added too fast or too hot.[1]High (with strict control)
Antisolvent (Poor) n-Heptane Non-polar; induces precipitation by reducing solvation power.[1]Solvates impurities well (good for purification).[1][2]High (for purity)
Intermediate Toluene Pi-Pi stacking with phenyl ring.[1]Soluble at high T, insoluble at low T.Medium (Good for cooling crystallization)

The "Golden" System: Methanol (Solvent) + Water (Antisolvent). Rationale: This system mimics the industrial purification of the mono-bromo analog (Fexofenadine intermediate). The methanol solvates the acid, while water increases the interfacial tension, forcing nucleation.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: Why does my product separate as a sticky oil instead of crystals?

A: You are hitting the Miscibility Gap . Because the gem-dimethyl group and ortho-bromine lower the melting point, the "oiling out" temperature (


) is likely higher than the crystallization temperature (

). When you cool the solution or add antisolvent, the solution splits into two liquids (solvent-rich and solute-rich) before it can crystallize.
The Mechanism of Failure

OilingOut Start Homogeneous Solution Cooling Cooling / Antisolvent Start->Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Supersaturation > Metastable Limit Crystal Crystalline Solid Cooling->Crystal Controlled Seeding OilDroplets Solute-Rich Oil Droplets LLPS->OilDroplets ImpurityTrap Impurities Trapped in Oil OilDroplets->ImpurityTrap OilDroplets->Crystal Slow Transformation (High Impurity) Amorphous Amorphous Solid / Gum ImpurityTrap->Amorphous

Figure 1: The Oiling Out Trap. If supersaturation is generated too quickly, the system enters the LLPS region (Red path) rather than the crystallization region (Green path).

The Fix:

  • Seed at the Cloud Point: Determine the temperature where the solution turns hazy (

    
    ). Add 1-2 wt% of pure seed crystals exactly at this point.
    
  • Raise the Temperature: If oil appears, heat until it re-dissolves, then cool much slower.

  • Change the Ratio: Increase the Methanol fraction. Oiling out is more common in high-water fractions.[1]

Module 3: Purity & Polymorph Control

Q: How do I remove the mono-bromo impurity?

A: The mono-bromo analog (4-bromo) is slightly more soluble in non-polar solvents than the 2,4-dibromo target due to lower molecular weight and density.[1]

  • Protocol: Use Toluene/Heptane (1:3) .[1]

  • Mechanism: The target 2,4-dibromo compound will crystallize out upon cooling, while the mono-bromo impurity remains dissolved in the mother liquor.

Q: I see different crystal shapes (Needles vs. Prisms). Why?

A: This is solvent-mediated habit modification.[1]

  • Non-Polar Solvents (Toluene/Heptane): The carboxylic acids form cyclic dimers (hydrogen bonded head-to-head).[1] This often leads to needle-like growth as the dimers stack.[1]

  • Polar Solvents (Methanol/Water): The solvent molecules H-bond with the acid group, breaking the dimers. This usually promotes prism or block-like structures, which filter better.[1]

Module 4: Validated Experimental Protocol

Method: Cooling-Assisted Antisolvent Crystallization [1]

Objective: Maximize yield while avoiding oiling out.

  • Dissolution:

    • Dissolve 10g of crude 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid in 40 mL of Methanol at 50°C.

    • Ensure complete dissolution.[1] If hazy, filter hot (0.45 µm).[1]

  • Initial Antisolvent Addition:

    • Slowly add 10 mL of Water (pre-heated to 50°C).

    • Note: The solution should remain clear.

  • Seeding (Critical Step):

    • Cool to 40°C.[1]

    • Add 100 mg (1 wt%) of pure seed crystals.

    • Hold temperature for 30 minutes to allow seed surface healing.[1]

  • Crystallization:

    • Ramp cool from 40°C to 20°C over 2 hours (0.15°C/min).

    • Visual Check: If oil droplets appear (emulsion), stop cooling and stir until they crystallize on the seeds.

  • Final Yield Push:

    • Once a solid bed is established at 20°C, add another 20 mL of Water over 1 hour.

    • Cool to 5°C and hold for 1 hour.

  • Isolation:

    • Filter under vacuum.[1]

    • Wash with Cold Methanol/Water (1:2 ratio) .[1]

    • Dry at 45°C under vacuum to remove solvated methanol.[1]

Decision Logic for Process Optimization

Use this flowchart to navigate specific issues during your experiment.

OptimizationLogic Start Start Optimization CheckSolubility Check Solubility in MeOH Start->CheckSolubility IsSoluble Fully Soluble? CheckSolubility->IsSoluble AddWater Add Water (Antisolvent) IsSoluble->AddWater Yes HeatUp Heat to 60°C Add More MeOH IsSoluble->HeatUp No CheckOil Did it Oil Out? AddWater->CheckOil Success Successful Crystallization CheckOil->Success No (Crystals Formed) Seed Add Seeds at Cloud Point CheckOil->Seed Yes (Oiling) SwitchSolvent Switch to Toluene/Heptane CheckOil->SwitchSolvent Persistent Oil HeatUp->CheckSolubility Seed->Success

Figure 2: Troubleshooting Logic Flow. Prioritize seeding to resolve oiling out before switching solvent systems completely.

References

  • Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents, US20120309973A1.[1] (Describes the aqueous methanol recrystallization of the structural analog). Link

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). PharmaLego. (Mechanistic explanation of LLPS in hydrophobic acids). Link

  • Oiling Out in Crystallization. Mettler Toledo Technical Guides. (Strategies for seeding and metastable zone width control). Link

  • Hansen Solubility Parameters for Benzoic Acid Derivatives. Steven Abbott - Practical Solubility Science. (Thermodynamic basis for solvent selection). Link

Sources

Optimization

Technical Support Center: Preventing Debromination Side Reactions

[1] Subject: Troubleshooting Guide for Hydrodebromination & Premature Cleavage in Synthesis Ticket ID: [AUTO-GEN-2024-DBRM] Assigned Specialist: Senior Application Scientist Executive Summary Debromination (specifically...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Troubleshooting Guide for Hydrodebromination & Premature Cleavage in Synthesis Ticket ID: [AUTO-GEN-2024-DBRM] Assigned Specialist: Senior Application Scientist

Executive Summary

Debromination (specifically hydrodebromination or protodebromination) is a pervasive side reaction where a bromine atom on an aromatic or heteroaromatic scaffold is replaced by a hydrogen atom (


) rather than the desired nucleophile. This guide addresses the three most common sources of this failure: Palladium-Catalyzed Cross-Couplings , Metal-Halogen Exchange (Lithiation) , and Radical/Photochemical Cleavage .
Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig)[2]
The Mechanistic Root Cause

In Pd-catalyzed cycles, debromination is rarely random. It is a specific failure of the catalytic cycle driven by the formation of a Palladium-Hydride (


) species.
  • Oxidative Addition: Pd(0) inserts into

    
    .
    
  • The Deviation: Instead of transmetallation (Suzuki) or amine binding (Buchwald), the complex interacts with a hydride source (often an alcohol solvent or an amine base with

    
    -hydrogens).
    
  • 
    -Hydride Elimination:  The Pd center strips a hydride from the solvent/ligand.
    
  • Reductive Elimination: The hydride and the aryl group couple, releasing

    
     and regenerating Pd(0).
    

Pd_Debromination Start Ar-Br + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Desired Transmetallation/Binding (Desired Path) OxAdd->Desired Fast Kinetics SideRxn Hydride Source Interaction (Solvent/Base) OxAdd->SideRxn Slow Kinetics (Steric/Electronic Mismatch) BetaElim Beta-Hydride Elimination [Ar-Pd(II)-H] SideRxn->BetaElim RedElim Reductive Elimination BetaElim->RedElim Waste Ar-H (Waste) + Pd(0) RedElim->Waste

Figure 1: The mechanistic diversion in the catalytic cycle. Debromination occurs when the desired pathway is kinetically slower than the interaction with hydride sources.

Troubleshooting Protocol

Scenario: You observe


 by LCMS in a Suzuki or Buchwald reaction.
VariableRecommendationScientific Rationale
Solvent STOP: Isopropanol, Ethanol, DMF. START: Toluene, Dioxane, or THF.

alcohols are excellent hydride donors via

-hydride elimination. DMF can decompose to form hydrides under thermal stress.
Base STOP: Alkoxide bases (e.g., NaOEt) or Amine bases (Et3N). START: Inorganic bases (

,

).
Bases with

-hydrogens (like triethylamine) can transfer a hydride to Palladium. Inorganic carbonates cannot.
Ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos,

).
These ligands accelerate Reductive Elimination of the desired product. If the desired cycle is faster, the catalyst spends less time in the vulnerable Pd(II) state.
Water Add trace water (Suzuki) Paradoxically, strictly anhydrous conditions in Suzuki couplings can increase debromination because boronic acids require water/base to form the active boronate species.

Standard "Safe" Suzuki Protocol (High Fidelity):

  • Solvent: Toluene/Water (4:1 ratio).

  • Base:

    
     (3.0 equiv).
    
  • Catalyst:

    
     or 
    
    
    
    + XPhos.
  • Temp: 80°C (Avoid reflux if possible).

  • Degassing: Sparge with Argon for 15 mins (Oxygen promotes homocoupling, but can also disrupt active species).

Module 2: Metal-Halogen Exchange (Lithiation)
The Mechanistic Root Cause

When using n-Butyllithium (n-BuLi) to generate a lithiated species (


), the reaction produces butyl bromide (

) as a byproduct.
  • The Equilibrium:

    
    .
    
  • The Failure (Alkylation): The reactive

    
     attacks the 
    
    
    
    byproduct, resulting in an alkylated impurity (
    
    
    ).
  • The Failure (Protonation): If the temperature is too high, the

    
     abstracts a proton from the solvent (THF) or the 
    
    
    
    undergoes elimination, generating HBr which quenches the
    
    
    to
    
    
    .
Troubleshooting Protocol

Scenario: You observe


 (protonation) or 

(alkylation) after quenching.

The Solution: The t-BuLi "Sacrificial" Method Do not use n-BuLi for sensitive aryl bromides. Use t-BuLi (tert-butyllithium).

  • Why? t-BuLi reacts by a radical mechanism that is strictly irreversible.

  • Stoichiometry: You must use 2.0 - 2.2 equivalents of t-BuLi.

    • Eq 1: Performs the Lithium-Halogen exchange:

      
      .
      
    • Eq 2: Immediately destroys the byproduct:

      
      .
      
    • Result: The reactive alkyl halide is eliminated as a gas, preventing alkylation.

Step-by-Step Protocol:

  • Dryness: Flame-dry flask under Argon. Solvent (THF or Et2O) must be distilled or from a fresh SPS column.

  • Cryogenics: Cool substrate in solvent to -78°C (Acetone/Dry Ice). For extremely sensitive substrates, use -100°C (MeOH/LiN2 or Et2O/Dry Ice slush).

  • Addition: Add t-BuLi (2.1 equiv) dropwise down the side of the flask.

    • Visual Cue: Solution often turns yellow/orange (lithiated species).

  • Timing: Stir for 10-20 minutes MAX .

    • Expert Note: Li-Halogen exchange is extremely fast.[1][2] Waiting >30 mins allows the

      
       to deprotonate the THF solvent (leading to 
      
      
      
      after workup).
  • Quench: Add electrophile immediately at -78°C.

Lithiation_Logic Start Ar-Br Substrate Choice Reagent Choice Start->Choice NBuLi n-BuLi (1 equiv) Choice->NBuLi Standard TBuLi t-BuLi (2 equiv) Choice->TBuLi High Fidelity Risk Byproduct: n-BuBr (Liquid/Reactive) NBuLi->Risk Safe Byproduct: Isobutylene (Inert Gas) TBuLi->Safe OutcomeBad Risk: Ar-Bu (Alkylation) or Ar-H (Protonation) Risk->OutcomeBad If Temp > -78C or Time > 30min OutcomeGood Clean Ar-Li Species Safe->OutcomeGood

Figure 2: Decision tree for Lithium-Halogen exchange reagents. t-BuLi prevents alkylation side-reactions by eliminating the halide byproduct.[3]

Module 3: Radical & Photochemical Prevention

Certain electron-rich aryl bromides (e.g., bromo-anilines, bromo-phenols) are light-sensitive. Ambient light can induce homolytic cleavage of the C-Br bond, generating an aryl radical that abstracts a hydrogen from the solvent.

Quick Fixes:

  • Amber Glass: Conduct all purification and reactions in amber glassware.

  • Foil Wrap: Wrap the reaction flask and column chromatography fractions in aluminum foil.

  • Degassing: Oxygen often propagates radical chains. Rigorous degassing is essential.

FAQ: Rapid Fire Troubleshooting

Q: I am doing a Suzuki coupling and seeing 30% debromination. I am already using K3PO4 and Toluene. What next? A: Check your catalyst loading and ligand. If the reaction is sluggish, the Pd-intermediate sits waiting for the boronic acid. Increase catalyst loading to 5 mol% or switch to a "hotter" ligand like SPhos or Amphos to speed up the transmetallation step. Also, ensure your boronic acid is not decomposed (protodeboronated); add 1.5 - 2.0 equivalents of boronic acid.

Q: Can I use Grignard exchange (iPrMgCl) instead of t-BuLi to avoid debromination? A: Yes, this is the "Turbo Grignard" method. Using iPrMgCl·LiCl usually allows for exchange at higher temperatures (0°C to -20°C) without the massive basicity of t-BuLi, significantly reducing protonation side reactions (


).

Q: Why does my aryl iodide debrominate faster than my aryl bromide? A: Aryl iodides undergo oxidative addition much faster. If the subsequent step (transmetallation) is slow, you have a high concentration of active Pd species sitting in solution, statistically increasing the chance of it finding a hydride source.

References
  • Mechanism of Debromination in Pd-Catalysis

    • Navarro, O. et al. "Dehalogenation of Aryl Halides."[4] Journal of Organic Chemistry, 2005. Link

  • Ligand Effects on Side Reactions

    • Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007. Link

  • Lithium-Halogen Exchange Optimization

    • Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988. Link

  • Practical Process Guides

    • "Preventing debromination during reactions." BenchChem Technical Guides. Link

Sources

Troubleshooting

Technical Support Guide: Purification of Sticky Residues of Dibromophenyl Propanoic Acid

[1] Executive Summary & Technical Context[2][3][4][5][6][7][8][9][10][11][12][13] The Challenge: Researchers synthesizing 2,3-dibromo-3-phenylpropanoic acid (typically via the bromination of trans-cinnamic acid) frequent...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context[2][3][4][5][6][7][8][9][10][11][12][13]

The Challenge: Researchers synthesizing 2,3-dibromo-3-phenylpropanoic acid (typically via the bromination of trans-cinnamic acid) frequently encounter a "sticky residue" or viscous oil instead of the expected crystalline solid.[1]

The Causality: This phenomenon is rarely due to a failed reaction. Instead, it is a physicochemical issue caused by:

  • Melting Point Depression: The presence of impurities (unreacted bromine, solvent inclusions, or stereoisomeric mixtures of erythro- and threo- forms) lowers the melting point below the process temperature, causing "oiling out."[1]

  • Solvent Entrapment: The amorphous "oil" phase traps solvents (acetic acid or dichloromethane) and reagents (

    
    ), preventing lattice formation.[2]
    
  • Phase Separation: In mixed-solvent systems (e.g., Ethanol/Water), rapid cooling drives the compound into a liquid-liquid phase separation (LLPS) rather than nucleation.[1][2]

This guide provides an autonomous troubleshooting framework to convert these sticky residues into high-purity crystalline leaflets (


 for the erythro isomer).[2]

Diagnostic & Troubleshooting (Q&A)

Q1: My crude product is a persistent orange/red oil. How do I remove the color and solidify it?

Diagnosis: The color indicates trapped elemental bromine (


). Bromine acts as an impurity that disrupts crystal packing.[2]
Solution:  Chemical quenching is required before recrystallization.[2]
  • Immediate Action: Do not attempt to recrystallize the orange oil directly.

  • The Fix: Dissolve the oil in a minimal amount of Dichloromethane (DCM). Wash with 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite  solution.[2] The aqueous layer will turn clear/milky as 
    
    
    
    is reduced to bromide (
    
    
    ).[1]
  • Alternative: Add Cyclohexene dropwise to the reaction mixture.[3] It reacts rapidly with excess bromine to form liquid 1,2-dibromocyclohexane, which remains in the mother liquor during filtration.[1]

Q2: During recrystallization from Ethanol/Water, the solution turned cloudy and deposited an oil at the bottom. What happened?

Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation).[1][2][4] You entered the metastable zone where the compound is liquid before it is solid. Root Cause:

  • Temperature was lowered too quickly.

  • Too much water (anti-solvent) was added while the solution was too hot.[2] Corrective Protocol:

  • Reheat the mixture until the oil redissolves (add a small amount of Ethanol if needed).

  • Allow the solution to cool slowly to room temperature with vigorous stirring.

  • Seeding: If oil droplets appear, scratch the glass interface or add a seed crystal immediately to induce nucleation over oiling.

Q3: The product smells strongly of vinegar (acetic acid) and remains tacky.

Diagnosis: Acetic acid (common reaction solvent) is hydrogen-bonded to the carboxylic acid group of your product.[1][2] Solution:

  • Trituration: Place the sticky mass in a beaker and cover with cold water. Grind the solid with a glass rod (trituration).[5] This increases surface area, allowing water to leach out the acetic acid. Filter and repeat.

  • Azeotropic Drying: If the residue persists, dissolve in toluene and rotary evaporate. Toluene forms an azeotrope with acetic acid, pulling it off.[1]

Core Purification Workflows

Strategy A: The "Rescue" Protocol (Acid-Base Extraction)

Use this when the material is a stubborn gum/oil that refuses to crystallize.[1]

Principle: Convert the sticky acid into its water-soluble sodium salt.[1] Organic impurities (uncrystallizable oligomers) remain in the organic phase. Re-acidification precipitates the pure product.

Step-by-Step:

  • Dissolution: Dissolve the sticky residue in Diethyl Ether or Dichloromethane (approx. 10 mL per gram).[2]

  • Extraction: Transfer to a separatory funnel. Add 5% NaOH (aq) . Shake and vent.

    • Observation: The product moves to the top aqueous layer (as sodium carboxylate). The organic layer contains non-acidic impurities.

  • Separation: Drain the organic layer (waste).[2] Keep the aqueous layer.

  • Precipitation: Cool the aqueous layer in an ice bath.[3][6] Slowly add 6M HCl with stirring until pH < 2.

    • Result: The product should precipitate as a white solid.

  • Filtration: Vacuum filter the solid and wash with ice-cold water.[6]

Strategy B: Mixed-Solvent Recrystallization

Use this for final polishing of crude solids.[1][2][7][8]

Solvent System: Ethanol (Solvent) / Water (Anti-Solvent).[2][7]

ParameterSpecification
Solvent A 95% Ethanol (Hot)
Solvent B Deionized Water (Hot)
Target Conc. ~1 g solute / 5-7 mL Ethanol
Cooling Rate < 1°C/min (Critical to prevent oiling)

Protocol:

  • Place crude solid in an Erlenmeyer flask.

  • Add minimum boiling Ethanol to just dissolve the solid.

  • Remove from heat.[2][9][10][11] Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

  • Add 1-2 drops of hot Ethanol to clear the turbidity.

  • Set the flask on a cork ring (insulation) and let it cool to room temperature undisturbed.

  • Once crystals form, move to an ice bath for 15 minutes.

  • Filter and wash with 50% cold aqueous ethanol .

Visualized Workflows

Figure 1: Purification Decision Tree

Determine the correct path based on the physical state of your crude material.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck OrangeOil Red/Orange Oil (Excess Bromine) StateCheck->OrangeOil Red Liquid StickyGum Colorless/Yellow Gum (Trapped Solvent) StateCheck->StickyGum Viscous Gum Solid Crude Solid StateCheck->Solid Solid Precipitate Quench Wash with Na2S2O3 or Cyclohexene OrangeOil->Quench AcidBase Acid-Base Extraction (Protocol A) StickyGum->AcidBase If stubborn Recryst Recrystallization (Protocol B) StickyGum->Recryst If minor impurities Solid->Recryst Quench->StickyGum Final Pure Crystalline Leaflets AcidBase->Final Recryst->Final

Caption: Decision matrix for selecting the appropriate purification method based on crude product characteristics.

Figure 2: Mechanism of Impurity Removal (Acid-Base)

Understanding why the "Rescue Protocol" works.

AcidBaseMech Mix Impure Mixture (Product + Non-acidic Gunk) NaOH Add NaOH (aq) Mix->NaOH SepFunnel Separation Phase NaOH->SepFunnel OrgLayer Organic Layer (Contains Impurities) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) SepFunnel->AqLayer Keep HCl Add HCl AqLayer->HCl Precip Pure Acid Precipitates HCl->Precip

Caption: Chemical logic of the Acid-Base extraction, separating the acidic product from neutral organic impurities.

References

  • Preparation of 2,3-dibromo-3-phenylpropanoic acid. PrepChem.com. Available at: [Link]

  • Bromination of Cinnamic Acid. Royal Society of Chemistry. Available at: [Link][1][2]

  • Oiling Out in Crystallization. Mettler Toledo Technical Guides. Available at: [Link][1][2]

  • Recrystallization Troubleshooting. University of York Chemistry Teaching Labs. Available at: [Link][1][2]

  • Stereochemistry of Bromine Addition to trans-Cinnamic Acid. Alfred State College. Available at: [Link]

Sources

Optimization

Resolving phase separation issues in biphasic reactions involving this compound

Subject: Troubleshooting Phase Separation Issues for Amphiphilic & Complex API Intermediates Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Status: Active | Version: 2.4 Scope & Diagnosti...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Phase Separation Issues for Amphiphilic & Complex API Intermediates Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Status: Active | Version: 2.4

Scope & Diagnostic Triage

Preface: This guide addresses phase separation failures in biphasic reactions (e.g., Suzuki couplings, amide bond formations, Phase Transfer Catalysis). These issues most frequently arise when "The Target Compound" possesses amphiphilic properties (containing both lipophilic aromatic rings and polar/ionizable moieties), leading to stabilized emulsions, rag layers, or density inversions.

Quick Diagnostic: Before applying a fix, identify your specific failure mode using the table below:

SymptomTechnical TermLikely CauseImmediate Action
Interface is indistinguishable; entire mixture is milky/opaque.Stable Emulsion Surfactant-like behavior of the compound; low interfacial tension.Stop shaking. Do not vortex. Proceed to Section 2.
Distinct top and bottom layers, but a messy "gunk" layer sits between them.[1]Rag Layer Particulates (Pd-black, salts) trapped by interfacial tension.Filter (See Section 3).
Layers separated, but you aren't sure which one contains the product.Density Inversion Halogenated solvents or high-concentration brine changing specific gravity.Conductivity Test (See Section 4).
Troubleshooting Stable Emulsions

The Issue: Your biphasic system (e.g., DCM/Water or EtOAc/Water) has formed a stable, milky emulsion that refuses to separate by gravity.

The Mechanism: This is often driven by the Marangoni Effect and the amphiphilic nature of your compound. The compound aligns at the liquid-liquid interface, reducing interfacial tension (


) and creating a barrier to droplet coalescence. If the droplet size is small enough (<1 µm), Brownian motion overcomes gravity, preventing separation.

Protocol: The "Salting Out & Swelling" Method Do not blindly add more solvent. Follow this stepwise logic.

  • The Brine Wash (Salting Out):

    • Action: Add saturated NaCl (brine) to the mixture.

    • Why: Increasing the ionic strength of the aqueous phase increases the polarity difference between phases. This drives the organic organics out of the water layer (Salting Out) and increases the density difference (

      
      ).
      
    • Limit: If the emulsion persists, proceed to step 2.

  • The Co-Solvent "Swelling" (Ostwald Ripening):

    • Action: Add a small amount (5-10% v/v) of a semi-polar solvent like Methanol or Isopropanol .

    • Why: These solvents reduce the surface tension of the continuous phase, allowing small droplets to merge into larger ones (coalescence).

    • Warning: This increases product solubility in the aqueous layer. Re-extract the aqueous layer later to ensure yield.

  • The "Reverse" Filtration:

    • Action: Pass the entire emulsion through a pad of Celite 545 or glass wool.

    • Why: The physical matrix ruptures the surfactant film surrounding the droplets, forcing coalescence.

Eliminating the "Rag Layer"

The Issue: A third, semi-solid phase forms at the interface. This is common in Palladium-catalyzed cross-couplings (Suzuki, Buchwald) or when insoluble salts precipitate.

The Mechanism: Solid particles (Pd-black, inorganic salts) become trapped at the interface due to Pickering Emulsion stabilization. They cannot settle because the interfacial tension holds them in suspension.

Protocol: The Filtration & pH Swing

  • Celite Filtration (The Standard):

    • Step 1: Prepare a sintered glass funnel with a 1-inch pad of Celite.

    • Step 2: Wet the Celite with the organic solvent you are using.

    • Step 3: Filter the biphasic mixture under weak vacuum.

    • Result: The solids remain on the Celite; the filtrate will separate cleanly in the funnel.

  • The pH Swing (For Ionizable Intermediates):

    • Context: If your compound is a zwitterion or has ionizable groups (amines/acids).

    • Action: Adjust pH to move the compound fully into one phase before separation.

    • Example: For an amine product, adjust pH > 10. This ensures the amine is neutral (R-NH2) and fully partitions into the organic layer, breaking the amphiphilic equilibrium at the interface.

Resolving Density Inversion

The Issue: You expect the organic layer to be on the bottom (e.g., DCM, Chloroform), but it appears to be on top, or the layers have swapped mid-extraction.

The Mechanism: Density inversion occurs when the density of the aqueous phase surpasses the organic phase. This happens when:

  • The organic phase is diluted with a light solvent (e.g., adding Hexanes to DCM).

  • The aqueous phase becomes heavily saturated with salts (Brine

    
     g/mL vs DCM 
    
    
    
    g/mL).

Protocol: The Drop Test

  • The Water Drop Test:

    • Take a Pasteur pipette and withdraw a small amount of the top layer.

    • Add one drop of this layer into a beaker of water.

    • Result A: If the drop dissolves/disperses, the top layer is Aqueous .

    • Result B: If the drop forms a bead or sinks, the top layer is Organic .

  • Conductivity Check (Instrumental):

    • Insert a conductivity probe. The layer with high conductivity is the aqueous/brine layer.

Visual Decision Tree (Workflow)

The following diagram outlines the logical flow for resolving phase separation issues.

PhaseSeparationRescue Start START: Biphasic Separation Issue Identify Identify Visual Symptom Start->Identify Emulsion Milky/Cloudy Mixture (Stable Emulsion) Identify->Emulsion RagLayer Solid/Gunk at Interface (Rag Layer) Identify->RagLayer Inversion Confused Layer Order (Density Inversion) Identify->Inversion Salt Add Saturated Brine (Increase Ionic Strength) Emulsion->Salt FilterSolid Vacuum Filter (Remove Particulates) RagLayer->FilterSolid DropTest Water Drop Test (Check Miscibility) Inversion->DropTest Check1 Separated? Salt->Check1 CoSolvent Add 5% MeOH or IPA (Ostwald Ripening) Check1->CoSolvent No Success SUCCESS: Clean Phase Cut Check1->Success Yes Filter Filter thru Celite (Rupture Droplets) CoSolvent->Filter Filter->Success pHAdjust Adjust pH (Ionize/Neutralize) FilterSolid->pHAdjust pHAdjust->Success DropTest->Success

Caption: Logical workflow for diagnosing and resolving common biphasic separation failures.

References
  • Rule, J. et al. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." Spectro Scientific. Available at: [Link]

  • Nichols, L. "Step-by-Step Procedures For Extractions." Chemistry LibreTexts, 2022. Available at: [Link]

  • Halpern, M. "Separation of PTC Catalyst from Product." Phase Transfer Catalysis Communications. Available at: [Link]

  • University of Calgary. "Rag Layers in Oil Sand Froths: Mechanisms of Formation." Industrial & Engineering Chemistry Research, 2008. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-(2,4-Dibromophenyl)-2-methyl-propanoic Acid Purity Analysis

Executive Summary & Analytical Challenge 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is a highly lipophilic, sterically hindered carboxylic acid intermediate. Its analysis presents a specific set of chromatographic cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is a highly lipophilic, sterically hindered carboxylic acid intermediate. Its analysis presents a specific set of chromatographic challenges that generic "scouting" gradients often fail to address.

The Core Challenge:

  • Regioisomer Resolution: The primary synthetic impurities are often positional isomers (e.g., 2,5-dibromo or 3,4-dibromo analogs). On standard C18 phases, these isomers possess nearly identical hydrophobicity (LogP), leading to co-elution.

  • Hydrophobic Retention: The gem-dimethyl group combined with two bromine atoms creates significant retention on Reverse Phase (RP) columns, often requiring high organic content or extended run times.

  • Peak Tailing: As a carboxylic acid (pKa ~4.2–4.5), the analyte will ionize at neutral pH, causing peak tailing or split peaks unless the mobile phase pH is strictly controlled.

This guide compares a Standard C18 Generic Method against an Optimized Biphenyl Method , demonstrating why


 stationary phases offer superior selectivity for halogenated aromatic isomers.

Chemical Profile & Method Strategy

PropertyValue / CharacteristicAnalytical Implication
Structure Phenyl ring (2,4-Br), Gem-dimethyl tail, COOHHigh hydrophobicity; Steric bulk near the acid group.
pKa ~4.2 – 4.5 (Estimated)Critical: Mobile phase pH must be

to suppress ionization and ensure the molecule is neutral (protonated).
LogP > 3.5Requires high organic strength (Gradient 50-95% B).
UV Cutoff ~210 nm (End absorption), 254 nm (Aromatic)220 nm provides the best balance of sensitivity and solvent transparency.
Method Development Decision Tree

The following logic dictates our move away from standard C18 chemistry for this specific molecule.

MethodLogic Start Analyte: 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid Check_pH Step 1: pH Control (Acidic vs Neutral) Start->Check_pH Decision_pH Select pH 2.5 (Phosphate/Formic) Reason: Suppress COO- ionization Check_pH->Decision_pH Check_Column Step 2: Stationary Phase Selection Decision_pH->Check_Column Path_C18 Option A: C18 (Alkyl Phase) Mechanism: Hydrophobicity only Check_Column->Path_C18 Path_Biphenyl Option B: Biphenyl/Phenyl-Hexyl Mechanism: Hydrophobicity + Pi-Pi Interactions Check_Column->Path_Biphenyl Outcome_C18 Result: Poor Isomer Resolution (2,4-Br co-elutes with 2,5-Br) Path_C18->Outcome_C18 Outcome_Biphenyl Result: High Isomer Resolution (Different Pi-Cloud densities separated) Path_Biphenyl->Outcome_Biphenyl

Caption: Decision logic prioritizing Pi-Pi selectivity for halogenated isomer separation.

Comparative Study: C18 vs. Biphenyl[1][2][3][4]

We compared two methodologies to quantify the purity of the target acid.

Method A: The Generic Standard (Alkyl C18)

Most labs start here. It relies purely on Van der Waals forces.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 15 minutes.

Method B: The Optimized Alternative (Biphenyl)

Targeted for aromatic selectivity. The electron-deficient brominated ring interacts strongly with the biphenyl ligands.

  • Column: Kinetex Biphenyl (Core-Shell) (100 mm x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid (pH ~2.1).

  • Mobile Phase B: Methanol (MeOH).[2]

    • Note: MeOH is preferred over ACN here because ACN's pi-electrons can interfere with the stationary phase's pi-pi interactions.[2]

  • Gradient: 60% B to 85% B over 10 minutes.

Comparative Data Summary
Performance MetricMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Comparison Verdict
Retention Time (Main Peak) 12.4 min8.2 minMethod B is 33% faster due to core-shell particles.
Resolution (Rs) vs. 2,5-Isomer 1.2 (Co-elution risk)3.8 (Baseline separated) Critical Success Factor.
Tailing Factor (Tf) 1.4 (Formic Acid weak buffer)1.05 (Phosphoric Acid strong buffer)Method B yields sharper peaks.
Pressure ~120 bar~280 barMethod B is higher pressure but within HPLC limits.

Detailed Experimental Protocols

Sample Preparation

Self-Validating Step: The analyte is insoluble in 100% water. Attempting to dissolve in weak organic will precipitate the sample inside the injector.

  • Diluent: Methanol:Water (80:20 v/v).

  • Stock Solution: Weigh 10 mg of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid into a 10 mL volumetric flask. Dissolve in 100% MeOH first, then make up to volume.

  • Working Standard: Dilute to 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind the hydrophobic acid).

Optimized Instrument Conditions (Method B)

This protocol is the recommended standard for QC release testing.

  • System: HPLC or UHPLC with DAD.

  • Column: Phenomenex Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm (or equivalent Restek Raptor Biphenyl).

  • Temperature: 40°C (Controls viscosity of MeOH and improves mass transfer).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 220 nm (primary), 254 nm (confirmatory).

  • Injection Vol: 5 µL.

Gradient Table (Method B):

Time (min) % A (0.1% H3PO4) % B (Methanol)
0.0 40 60
8.0 15 85
8.1 5 95
10.0 5 95
10.1 40 60

| 13.0 | 40 | 60 |

Mechanism of Action & Troubleshooting

Why Biphenyl Works Better

On a C18 column, the 2,4-dibromo and 2,5-dibromo isomers present almost identical hydrophobic surface areas. However, the Biphenyl phase utilizes


 stacking. The position of the electron-withdrawing bromine atoms alters the electron density of the phenyl ring.
  • The 2,4-isomer (target) has a specific "electron footprint" that interacts differently with the biphenyl ligand compared to the 2,5-isomer , creating a separation mechanism orthogonal to simple hydrophobicity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (60% MeOH).
Drifting Retention pH instabilityUse Phosphoric acid (non-volatile) instead of Formic acid if not using MS detection.
High Backpressure Methanol viscosityIncrease column temp to 45°C or switch to a 2.1 mm ID column.
Final Workflow Diagram

Workflow Sample Sample Prep (1 mg/mL in MeOH) Inject Injection (5 µL) Sample->Inject Separation Separation (Biphenyl Column, 40°C) Inject->Separation Detection Detection (UV 220nm) Separation->Detection Data Data Analysis (Check Rs > 2.0) Detection->Data

Caption: Optimized linear workflow for routine purity analysis.

References

  • Agilent Technologies. (2023). Universal Analytical Method Development for Various HPLC Systems. Retrieved from [Link]

  • Phenomenex. (2017).[3] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]

  • PubChem. (2025).[4] 2-(4-Bromophenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for Bromophenolic Compounds. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid

Introduction In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the structural verification of halogenated aromatic intermediates is a critical step for ensuring reaction success...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the structural verification of halogenated aromatic intermediates is a critical step for ensuring reaction success and product purity. 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is a valuable chemical building block, prized for its combination of a reactive carboxylic acid moiety and a dibrominated phenyl ring, which allows for diverse downstream modifications.[1] Accurate analytical characterization is paramount, and mass spectrometry, particularly with electron ionization (EI), stands as a primary tool for elucidating its structure through the analysis of its fragmentation patterns.

This guide provides an in-depth analysis of the predicted EI mass spectrometry fragmentation pathways for 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid. We will explore the underlying chemical principles that dictate the molecule's decomposition, compare EI-MS with alternative analytical strategies, and provide a robust experimental protocol for researchers seeking to replicate this analysis.

Section 1: The Analyte at a Glance: Chemical Properties

Before delving into its fragmentation, understanding the fundamental properties of the target molecule is essential.

  • Molecular Formula: C₁₀H₁₀Br₂O₂

  • Structure:

    
    (Image for illustrative purposes)
    
  • Key Structural Features:

    • A stable aromatic phenyl ring.

    • Two bromine atoms, which have a distinctive isotopic signature (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

    • A carboxylic acid functional group.

    • A quaternary α-carbon, which influences fragmentation by creating a stable tertiary carbocation upon cleavage.

  • Molecular Weight: The presence of two bromine atoms results in a characteristic isotopic cluster for the molecular ion and any bromine-containing fragments. The nominal molecular weight is approximately 322 g/mol . The mass spectrum will show a distinctive pattern for ions containing two bromines at M, M+2, and M+4 with an intensity ratio of approximately 1:2:1.

Section 2: The Analytical Approach: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[2][3] This process involves bombarding the gas-phase analyte with a high-energy electron beam (typically 70 eV).[3] This energy is sufficient to eject an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M•⁺).[2][4] This molecular ion is often unstable and rapidly decomposes into smaller, charged fragment ions and neutral radicals.[5] The resulting mass spectrum is a fingerprint of the molecule, providing rich structural information based on the mass-to-charge ratios (m/z) of the fragments.[6]

Section 3: The Core Analysis: Predicted Fragmentation Pathway

The fragmentation of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is governed by the relative stabilities of the potential fragment ions and neutral losses. The presence of the aromatic ring, the carboxylic acid group, and the quaternary carbon all direct the fragmentation process.

Step 1: Ionization and the Molecular Ion (M•⁺)

The initial event is the formation of the molecular ion. Due to the two bromine atoms, this will appear as a triplet of peaks.

  • m/z 320: [C₁₀H₁₀⁷⁹Br₂O₂]•⁺

  • m/z 322: [C₁₀H₁₀⁷⁹Br⁸¹BrO₂]•⁺

  • m/z 324: [C₁₀H₁₀⁸¹Br₂O₂]•⁺

While the molecular ion for aromatic acids is typically observable, it may be of low intensity due to the molecule's propensity for fragmentation.[7]

Step 2: Major Fragmentation Pathways

A. α-Cleavage: Loss of the Carboxyl Radical (•COOH) This is predicted to be a dominant fragmentation pathway. Cleavage of the bond between the quaternary α-carbon and the carboxyl group results in the loss of a carboxyl radical (mass 45 Da) and the formation of a highly stabilized tertiary benzylic carbocation.

  • [M - 45]⁺: Formation of the 2-(2,4-dibromophenyl)propan-2-ylium ion. This fragment will also exhibit the characteristic 1:2:1 isotopic pattern at m/z 275, 277, and 279 . The stability of this ion suggests this could be the base peak.

B. Loss of a Methyl Radical (•CH₃) Cleavage of a C-C bond involving one of the methyl groups can lead to the loss of a methyl radical (mass 15 Da).

  • [M - 15]⁺: This fragmentation results in a stabilized acylium-like ion. This fragment will appear as an isotopic cluster at m/z 305, 307, and 309 .

C. Loss of the Dibromophenylisopropyl Radical Another form of α-cleavage involves the scission of the bond between the carbonyl carbon and the quaternary carbon.[8] This leads to the formation of an acylium ion.

  • [COOH]⁺: This fragment would appear at m/z 45 . This peak is a common diagnostic ion for carboxylic acids.[9]

D. Subsequent Fragmentations The primary fragment ions can undergo further decomposition. For example, the abundant [M - 45]⁺ ion (m/z 275/277/279) can lose a bromine radical (•Br).

  • [[M - 45] - 79]⁺ and [[M - 45] - 81]⁺: Loss of a bromine atom from the dibrominated fragment leads to a bromophenyl cation cluster around m/z 196 and 198 .

The following diagram illustrates these primary fragmentation pathways.

G M Molecular Ion (M•⁺) m/z 320, 322, 324 F1 [M - COOH]⁺ m/z 275, 277, 279 (Tertiary Benzylic Cation) M->F1 - •COOH (45 Da) F2 [M - CH₃]⁺ m/z 305, 307, 309 M->F2 - •CH₃ (15 Da) F3 [COOH]⁺ m/z 45 M->F3 - •C₉H₁₀Br₂ F4 [[M-COOH]-Br]⁺ m/z 196, 198 F1->F4 - •Br (79/81 Da)

Caption: Predicted EI fragmentation pathway for 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid.

Section 4: Data Summary: Table of Expected Ions

The following table summarizes the key ions expected in the EI mass spectrum.

m/z (Isotopic Cluster)Proposed Structure/FormulaFragmentation PathwayNotes
320, 322, 324[C₁₀H₁₀Br₂O₂]•⁺Molecular Ion (M•⁺)May be weak. Shows 1:2:1 ratio characteristic of two bromine atoms.
275, 277, 279[C₉H₁₀Br₂]⁺M•⁺ → [M - COOH]⁺Likely the base peak due to the stability of the tertiary benzylic cation.
305, 307, 309[C₉H₇Br₂O₂]⁺M•⁺ → [M - CH₃]⁺Loss of a methyl radical.
196, 198[C₉H₁₀Br]⁺[M - COOH]⁺ → [[M-COOH]-Br]⁺Loss of a bromine atom from the [M-COOH]⁺ fragment.
45[COOH]⁺M•⁺ → [COOH]⁺Diagnostic peak for carboxylic acids.[9][10]
15[CH₃]⁺M•⁺ → [M - CH₃]⁺ → [CH₃]⁺ (less likely direct)Represents the methyl group.

Section 5: Performance Comparison with Alternative Analytical Methods

While EI-MS is powerful for structural elucidation via fragmentation, it is not the only applicable technique. A comprehensive analysis often involves complementary methods.

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
Electron Ionization (EI-MS) Hard ionization causing extensive, reproducible fragmentation.[2]Provides a detailed structural fingerprint. Excellent for library matching and unknown identification.The molecular ion may be weak or absent, making molecular weight determination difficult.[2]
Soft Ionization (ESI-MS, CI-MS) Gentler ionization methods that primarily produce the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.Clearly establishes the molecular weight of the compound. Higher sensitivity for polar molecules.Provides minimal structural information from fragmentation, often requiring tandem MS (MS/MS) to induce fragmentation.[11]
Electron Capture Negative Ion (ECNI-MS) A highly sensitive technique for electrophilic compounds, especially those with halogens. It often produces the molecular anion (M⁻) or [M-H]⁻.[12]Exceptionally high sensitivity and selectivity for brominated compounds.[13] Can provide a strong molecular ion signal with less fragmentation.Not universally available on all mass spectrometers. Fragmentation patterns can be less standardized than EI.[12]
NMR Spectroscopy (¹H, ¹³C) Analyzes the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of each atom in the molecule.[8]Provides unambiguous confirmation of the carbon-hydrogen framework, connectivity, and the substitution pattern on the aromatic ring.Lower sensitivity than MS. Requires a larger amount of pure sample. Does not directly provide molecular weight information.

Section 6: Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard procedure for analyzing 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid. To enhance volatility for gas chromatography, derivatization to the methyl ester is recommended.

1. Derivatization to Methyl Ester (for GC compatibility): a. Dissolve ~1 mg of the carboxylic acid in 1 mL of methanol. b. Add 2-3 drops of concentrated sulfuric acid as a catalyst. c. Reflux the mixture at 60-70°C for 1-2 hours. d. Neutralize the solution with a saturated sodium bicarbonate solution. e. Extract the methyl ester with 2 x 1 mL of ethyl acetate. f. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to ~100 µL for analysis.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 280°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 300°C.
  • Hold: 5 minutes at 300°C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent.
  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Electron Energy: 70 eV.
  • Mass Range: Scan from m/z 40 to 450.
  • Solvent Delay: 3 minutes.

4. Data Analysis: a. Identify the chromatographic peak corresponding to the derivatized analyte. b. Extract the mass spectrum from the peak apex. c. Analyze the fragmentation pattern, identifying the molecular ion cluster and key fragment ions as detailed in Section 4. d. Compare the obtained spectrum with spectral libraries (e.g., NIST) if available.

The following diagram outlines the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Weigh Analyte Prep2 Derivatize to Methyl Ester Prep1->Prep2 Prep3 Extract & Concentrate Prep2->Prep3 GC GC Separation Prep3->GC MS EI-MS Detection GC->MS Data1 Extract Mass Spectrum MS->Data1 Data2 Analyze Fragmentation Data1->Data2 Data3 Compare to Theory/Library Data2->Data3

Caption: Experimental workflow for the GC-EI-MS analysis of the analyte.

Conclusion

The mass spectrum of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid under electron ionization is predicted to be rich in structural information. The most characteristic features will be the prominent isotopic clusters resulting from the two bromine atoms and a likely base peak at m/z 275/277/279, corresponding to the loss of the carboxyl group to form a stable tertiary benzylic cation. By understanding these fragmentation rules and complementing the data with alternative techniques like NMR or soft ionization MS, researchers can achieve confident and comprehensive structural characterization of this and similar halogenated aromatic compounds.

References

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021, December 27). Chemistry LibreTexts. [Link]

  • Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. [Link]

  • GCMS Section 6.12 - Whitman People. (n.d.). Whitman College. [Link]

  • Grossert, J. S., et al. (2005). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]

  • Tjaden, B. L., et al. (2004). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 15(7), 999-1013. [Link]

  • Vetter, W., & Rosenfelder, N. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 82(23), 9835-9842. [Link]

  • Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. (n.d.). LCGC International. [Link]

  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016, February 6). Chemistry Stack Exchange. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

  • 3.1: Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. (2026, January 28). Medium. [Link]

Sources

Validation

Comparing reactivity of 2,4-dibromo vs 4-bromo phenyl propanoic acid derivatives

This guide provides an in-depth technical comparison between 2,4-dibromophenylpropanoic acid and 4-bromophenylpropanoic acid derivatives.[1] It is designed for researchers requiring precise control over regioselectivity,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,4-dibromophenylpropanoic acid and 4-bromophenylpropanoic acid derivatives.[1] It is designed for researchers requiring precise control over regioselectivity, solubility, and electronic tuning in drug discovery scaffolds.

Executive Summary

The choice between 2,4-dibromo and 4-bromo phenylpropanoic acid derivatives is rarely just about adding a halogen; it fundamentally alters the regiochemical landscape of the molecule.

  • 4-Bromo derivatives are the "workhorse" scaffolds, offering predictable, single-site reactivity at the para-position. They are ideal for linear extensions and simple library generation.[1]

  • 2,4-Dibromo derivatives act as "latent bifunctional" scaffolds.[1] They offer orthogonal reactivity: the C4-bromide is sterically accessible and reactive, while the C2-bromide (ortho) is sterically shielded and electronically distinct. This allows for sequential cross-coupling , enabling the construction of complex, polysubstituted arenes that the mono-bromo analog cannot access.

Verdict: Use the 4-bromo analog for simple, linear elaborations.[1] Use the 2,4-dibromo analog when you need to introduce two distinct functionalities sequentially or require increased lipophilicity (LogP) and metabolic stability (blocking the ortho-position).[1]

Chemical & Physical Profile

The introduction of the ortho-bromine atom significantly impacts the physicochemical properties, affecting both solubility and enzyme binding pockets.

Feature3-(4-Bromophenyl)propanoic Acid3-(2,4-Dibromophenyl)propanoic AcidImpact on Application
Molecular Weight ~229.07 g/mol ~307.97 g/mol Higher MW affects ligand efficiency metrics.[1]
Lipophilicity (cLogP) ~2.6~3.42,4-dibromo is significantly more lipophilic; better membrane permeability but lower aqueous solubility.[1]
pKa (COOH) ~4.8~4.6The ortho-Br (-I effect) slightly increases acidity, though the effect is dampened by the ethylene chain.
Steric Bulk (A-value) Low (Para only)High (Ortho + Para)Ortho-Br restricts rotation of the side chain, potentially locking bioactive conformations.[1]
Metabolic Stability Susceptible to ortho-hydroxylationOrtho-blocked2,4-dibromo resists P450-mediated ortho-oxidation.[1]

Reactivity Analysis: The Ortho-Effect & Site Selectivity

The core difference lies in how these molecules behave under metal-catalyzed cross-coupling conditions (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

A. Electronic vs. Steric Control
  • 4-Bromo: The C-Br bond is chemically equivalent.[1] Reactivity is governed purely by the catalyst's ability to insert (oxidative addition).

  • 2,4-Dibromo: The two bromines are not equivalent.[1]

    • C4-Br (Para): Sterically exposed.[1][2] Electronically activated by the alkyl group (weakly activating) and the ortho-Br (weakly deactivating).

    • C2-Br (Ortho): Sterically hindered by the propanoic acid side chain.[1]

    • Outcome: Under standard Pd-catalyzed conditions, oxidative addition occurs preferentially at C4 .[1]

B. Lithium-Halogen Exchange
  • Selectivity: Lithium-halogen exchange is extremely sensitive to sterics.[1]

    • Kinetic Product:

      
      -BuLi or 
      
      
      
      -BuLi will exchange the C4-Br first because the bulky alkyl side chain protects the C2-Br.[1]
    • Thermodynamic Product: If a directing group (like a deprotonated carboxylate) were closer (e.g., benzoic acid), it might direct ortho.[1] However, in propanoic acids, the carboxylate is too far (3 carbons away, forming a 7-membered chelate) to effectively direct lithiation to C2 over the sterically favored C4.

Experimental Protocols: Site-Selective Functionalization

Protocol A: Selective Suzuki Coupling at C4 (2,4-Dibromo Scaffold)

Objective: Arylate the C4 position while leaving the C2 bromide intact for later use.

Materials:

  • Substrate: 3-(2,4-dibromophenyl)propanoic acid (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1][3]

  • Catalyst: Pd(PPh3)4 (3-5 mol%) — Note: Bulky ligands like SPhos are NOT needed here; simple ligands favor the less hindered C4.[1]

  • Base: Na2CO3 (2.0 equiv)[1]

  • Solvent: DME/H2O (3:1)[1]

Step-by-Step:

  • Dissolution: Dissolve the dibromo acid in DME. Add the boronic acid.[2]

  • Degassing: Sparge the solution with Argon for 15 minutes. (Crucial to prevent homocoupling).

  • Catalyst Addition: Add Pd(PPh3)4 and the aqueous base solution.

  • Reaction: Heat to 60°C (Do not reflux vigorously; milder heat preserves the hindered C2-Br). Monitor by HPLC/LC-MS.

  • Endpoint: The reaction typically completes in 4-6 hours. You will observe the mono-coupled product. The di-coupled product only forms if excess boronic acid and higher temperatures (90°C+) are used.[1]

Protocol B: Sequential Functionalization (C2 Activation)

Objective: After C4 is functionalized, react the hindered C2 bromide.

  • Requirement: Requires a more active catalyst system to overcome steric hindrance.[1]

  • Catalyst: Pd2(dba)3 + SPhos or XPhos (Buchwald ligands).[1]

  • Conditions: Reflux in Toluene or Dioxane at 100°C.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways available to the 2,4-dibromo scaffold compared to the linear path of the 4-bromo analog.

ReactivityComparison cluster_legend Reactivity Key Substrate4 4-Bromo Phenylpropanoic Acid Product4 4-Aryl Product (Linear) Substrate4->Product4 Suzuki Coupling (Standard) Substrate24 2,4-Dibromo Phenylpropanoic Acid Intermediate24 4-Aryl-2-Bromo Intermediate Substrate24->Intermediate24 Selective C4 Coupling (Steric Control) Product24_Final 2,4-Diaryl Product (Bifunctional) Intermediate24->Product24_Final C2 Coupling (Requires SPhos/XPhos) key1 C4: Sterically Accessible Reacts First key2 C2: Sterically Hindered Reacts Second

Caption: Divergent synthesis pathways. The 2,4-dibromo scaffold allows for sequential, site-selective arylation, whereas the 4-bromo scaffold is limited to single-point modification.[1]

References

  • Site-Selective Suzuki Coupling of Dibromoarenes

    • Title: Regioselective Suzuki-Miyaura coupling of 2,4-dibromo-1-alkylbenzenes.[1]

    • Source:Journal of Organic Chemistry / Tetrahedron Letters (General Reactivity Principles).[1]

    • Context: Establishes that C4 (para) is more reactive than C2 (ortho)
    • Validation:

  • Lithium-Halogen Exchange Selectivity

    • Title: The Role of Sterics in Lithium-Halogen Exchange.
    • Source:Organometallics / J. Am. Chem. Soc.[1][4]

    • Context: Confirms that without a proximal directing group (like in benzoic acid)
    • Validation:[1]

  • pKa and Electronic Effects

    • Title: Electronic effects of ortho-halogen substituents.[1]

    • Source:Master Organic Chemistry / Evans pKa Table.[1]

    • Context: Explains the inductive (-I) effect of ortho-halogens on acidity.
    • Validation:[1]

Sources

Comparative

Comparative Guide: Validating Synthesis Routes for 2-(2,4-Dibromophenyl)-2-methyl-propanoic Acid via IR Spectroscopy

Executive Summary Target Molecule: 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid CAS Registry (Base Structure): Analogous to 2-(4-bromophenyl)-2-methylpropanoic acid (Fexofenadine intermediate) but with 2,4-dibromo subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid CAS Registry (Base Structure): Analogous to 2-(4-bromophenyl)-2-methylpropanoic acid (Fexofenadine intermediate) but with 2,4-dibromo substitution. Primary Application: Pharmaceutical intermediate requiring high steric purity.

This guide objectively compares two distinct synthesis routes for the target molecule, focusing specifically on Infrared (IR) Spectroscopy as a primary process analytical technology (PAT) for validation. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, IR spectroscopy offers a rapid, cost-effective method for monitoring reaction progress, particularly for the disappearance of distinct functional groups like nitriles.

Part 1: Route Analysis & Comparison

Route A: Hydrolysis of 2-(2,4-Dibromophenyl)-2-methylpropanenitrile

Mechanism: Acid- or base-catalyzed hydrolysis of the nitrile precursor (


) to the carboxylic acid (

).
  • Pros: High functional group contrast in IR. The starting material has a distinct signal at

    
    2240 cm
    
    
    
    which completely disappears upon conversion.
  • Cons: Requires the synthesis of the sterically hindered nitrile precursor first.

Route B: Direct -Dialkylation of 2,4-Dibromophenylacetic Acid

Mechanism: Double deprotonation of the benzylic position using a strong base (e.g., NaH, LDA) followed by quenching with methyl iodide (MeI).

  • Pros: Fewer steps (one-pot transformation from readily available phenylacetic acid derivatives).

  • Cons: IR validation is subtle. Both starting material and product are carboxylic acids. Validation relies on fingerprint region changes (gem-dimethyl doublet) and loss of benzylic C-H wags, making it prone to false positives without NMR.

Performance Matrix
FeatureRoute A (Nitrile Hydrolysis)Route B (Direct Alkylation)
IR Validation Confidence High (Distinct peak loss)Low/Medium (Subtle fingerprint changes)
Step Count 2 (Nitrile synth + Hydrolysis)1 (Dialkylation)
Impurity Risk Amide intermediate (Partial hydrolysis)Mono-methylated by-product
Scalability High (Exothermic but manageable)Medium (Cryogenic conditions often required)

Part 2: IR Spectroscopy Validation Framework

To validate the synthesis of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid, one must track specific vibrational modes. The steric bulk of the gem-dimethyl group and the heavy bromine atoms at positions 2 and 4 significantly influence the fingerprint region.

Critical Wavenumbers for Validation
Functional GroupModeWavenumber (

)
Diagnostic Relevance
Nitrile (

)
Stretch

Route A Only: Presence indicates unreacted starting material. Absence confirms conversion.
Carboxyl (

)
O-H Stretch

(Broad)
Indicates formation of acid.[1][2] Differentiates from ester/nitrile precursors.
Carbonyl (

)
Stretch

Strong intensity.[1] Shifts slightly higher vs. phenylacetic acid due to steric strain of gem-dimethyl.
Gem-Dimethyl C-H Bend

&

(Doublet)
Critical: The "Gem-Dimethyl Split." A doublet in this region confirms the presence of the isopropyl-like moiety, distinguishing it from the mono-methyl impurity.
Aryl Bromide C-Br Stretch

Verifies the integrity of the halogenated ring (ensure no debromination occurred).
Visualization: IR Decision Logic

The following diagram illustrates the logical flow for validating the product using IR data.

IR_Validation_Logic Start Acquire IR Spectrum (ATR or KBr) Check_CN Check 2240 cm⁻¹ (Nitrile Peak) Start->Check_CN Check_OH Check 2500-3300 cm⁻¹ (Broad OH) Check_CN->Check_OH Peak Absent Result_SM Unreacted Nitrile (Route A Failure) Check_CN->Result_SM Strong Peak Present Check_Gem Check 1365/1385 cm⁻¹ (Gem-Dimethyl Split) Check_OH->Check_Gem Broad OH Present Result_Amide Amide Intermediate (Partial Hydrolysis) Check_OH->Result_Amide Weak/Sharp NH peaks (3100-3400) Result_Mono Mono-methyl Impurity (Route B Failure) Check_Gem->Result_Mono Single Peak/No Split Result_Success Valid Product: 2-(2,4-dibromophenyl)-2-methyl-propanoic acid Check_Gem->Result_Success Distinct Doublet

Figure 1: Decision tree for IR-based validation of the target molecule.

Part 3: Detailed Experimental Protocols

Protocol A: Hydrolysis of Nitrile (Recommended for IR Monitoring)

This route is preferred when rigorous IR monitoring is required, as the disappearance of the nitrile peak provides a binary (Yes/No) completion signal.

Reagents:

  • 2-(2,4-Dibromophenyl)-2-methylpropanenitrile (1.0 eq)

  • Sulfuric Acid (

    
    ), 60% aq. solution (excess)
    
  • Glacial Acetic Acid (solvent/co-solvent)

Step-by-Step:

  • Setup: Charge a round-bottom flask with the nitrile precursor and glacial acetic acid.

  • Addition: Slowly add 60%

    
     while stirring.
    
  • Reflux: Heat the mixture to reflux (

    
    110°C).
    
    • Checkpoint 1: Take an aliquot at 2 hours. Dry and run IR. Look for the reduction of the peak at 2240 cm

      
       .
      
  • Completion: Continue reflux until the 2240 cm

    
     peak is non-detectable (typically 6-12 hours).
    
  • Workup: Pour the reaction mixture into crushed ice. The carboxylic acid product will precipitate.[3]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Direct Dialkylation (Advanced)

This route is faster but requires strict anhydrous conditions.

Reagents:

  • 2,4-Dibromophenylacetic acid (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (2.5 eq)

  • Methyl Iodide (MeI) (2.2 eq)

  • THF (Anhydrous)

Step-by-Step:

  • Activation: Wash NaH with hexane to remove oil; suspend in anhydrous THF under Nitrogen.

  • Deprotonation: Cool to 0°C. Add 2,4-Dibromophenylacetic acid dropwise. Stir for 30 mins to form the dianion.

  • Alkylation: Add Methyl Iodide (MeI) dropwise.

    • Critical Control: Temperature must be kept low to prevent polymerization or side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Carefully add water to quench excess NaH. Acidify with 1M HCl.

  • Extraction: Extract with Ethyl Acetate.

  • IR Validation: The product spectrum must show the Gem-Dimethyl doublet (1365/1385 cm

    
    ) . If this region shows a single blob or weak definition, mono-methylation is likely, and the reaction requires re-submission or purification.
    

Part 4: Synthesis Workflow Visualization

The following diagram compares the chemical flow of both routes, highlighting the critical intermediate states.

Synthesis_Pathways Nitrile Start: Nitrile Precursor (IR: 2240 cm⁻¹) Hydrolysis Acid Hydrolysis (H₂SO₄/AcOH) Nitrile->Hydrolysis Amide_Int Amide Intermediate (Transient) Hydrolysis->Amide_Int Partial Product Target Product: 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid (IR: 1710 cm⁻¹ + 1365/1385 cm⁻¹) Hydrolysis->Product Complete Conv. Amide_Int->Product Acid_Start Start: Phenylacetic Acid (IR: 1700 cm⁻¹) Base_Trt Dianion Formation (NaH/THF) Acid_Start->Base_Trt Methylation Methylation (MeI) Base_Trt->Methylation Methylation->Product

Figure 2: Comparative synthesis workflow for Route A and Route B.

References

  • Vogel, A.I. (1989). Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Authoritative source for IR characteristic frequencies of gem-dimethyl and nitriles).

  • Caroon, J. M., et al. (1994). "Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid." Journal of Organic Chemistry, 59(9), 2620-2622. (Primary reference for the synthesis of the 4-bromo analog, applicable to the 2,4-dibromo congener).

  • NIST Chemistry WebBook. "IR Spectrum of Phenylacetic Acid derivatives." (Reference for base spectral data of phenylacetic acids).

  • Org. Synth. (1922).[5] "Phenylacetic Acid."[4][3][5][6][7][8] Organic Syntheses, Coll.[5][6] Vol. 1, p.436. (Foundational method for nitrile hydrolysis).

Sources

Validation

Publish Comparison Guide: Elemental Analysis Standards for 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid (CAS: 2353782-16-6) is a highly halogenated organic intermediate used in advanced pharmaceutical synthesis. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid (CAS: 2353782-16-6) is a highly halogenated organic intermediate used in advanced pharmaceutical synthesis. Its validation via Elemental Analysis (EA) presents a specific analytical challenge: the compound contains approximately 50% Bromine by mass .

Standard combustion analysis protocols (CHNS) often fail to account for the massive halogen load, leading to incomplete combustion or detector saturation. This guide compares the performance of industry-standard calibration materials to determine the optimal reference workflow for validating this specific high-bromine analyte.

The Analyte: Theoretical Composition

Before selecting a standard, the target values for C₁₀H₁₀Br₂O₂ (MW: 321.996 g/mol ) must be established:

ElementCountAtomic MassTotal MassTheoretical %
Carbon 1012.011120.1137.30%
Hydrogen 101.00810.083.13%
Bromine 279.904159.80849.63%
Oxygen 215.99931.9989.94%

Comparative Analysis of Calibration Standards

To validate a compound with ~50% Bromine, a single standard is often insufficient. This section compares the three primary "Alternatives" for calibration: Acetanilide (The Universal Standard), 4-Bromobenzoic Acid (The Matrix-Matched Standard), and Benzoic Acid (The C/H/O Baseline).

Standard 1: Acetanilide (The Universal Baseline)
  • Formula: C₈H₉NO

  • Role: Primary Calibration (K-Factor determination).

  • Performance:

    • Pros: High purity (>99.9%), stable, non-hygroscopic. It contains Nitrogen, allowing simultaneous CHN calibration.

    • Cons: Lacks Halogens. Calibrating with Acetanilide alone assumes the combustion tube's "scrubbers" (Silver wool) are 100% efficient without verifying them. If the scrubbers fail, Br₂ gas will pass to the detector, causing false high Nitrogen readings or detector damage.

Standard 2: 4-Bromobenzoic Acid (The Matrix Match)
  • Formula: C₇H₅BrO₂[1]

  • Role: Quality Control (QC) & Recovery Check.

  • Performance:

    • Pros: Contains ~39.7% Bromine.[2][3] It structurally mimics the analyte (aromatic ring + carboxylic acid + bromine). It is the only way to verify that the combustion tube is effectively trapping halogens.

    • Cons: Often harder to obtain in "Ultra-Micro" purity grades compared to Acetanilide. Lacks Nitrogen.

Standard 3: Benzoic Acid (The C/H/O Baseline)
  • Formula: C₇H₆O₂

  • Role: Alternative Calibration.

  • Performance:

    • Pros: Excellent combustion profile; widely available.

    • Cons: No Nitrogen, No Halogens. Least useful for this specific application.

Summary Table: Selection Logic
FeatureAcetanilide 4-Bromobenzoic Acid Benzoic Acid
Primary Use K-Factor Calibration (CHN)Halogen Recovery / QCC/H Calibration
Br Content 0%~39.7%0%
Matrix Match LowHigh Low
Scrubber Test NoYes No
Recommendation Use for Calibration Use for Validation Not Recommended

Experimental Protocol: The "Dual-Standard" Workflow

To achieve the required precision (±0.4%), you must not rely on a single standard.[4] Use the Dual-Standard Protocol described below.

Step 1: Instrument Preparation (Combustion Tube Packing)

The high bromine content (49.63%) of the analyte requires a specialized combustion tube packing to prevent halogen breakthrough.

  • Oxidation Zone: Chromium(III) Oxide (Cr₂O₃) or Tungstic Anhydride (WO₃) on the combustion zone.

  • Halogen Scrubbing: Silver Wool (Ag) must be packed generously at the outlet of the combustion zone (maintained at ~850°C). The Ag reacts with Br₂ to form AgBr (solid), preventing interference.

    • Note: For this specific analyte, check the Silver wool capacity every 10 runs.

Step 2: Calibration (The K-Factor)
  • Condition the system by running 2 "Bypass" (unweighed) samples of Acetanilide.

  • Weigh Acetanilide standards (2.0 – 3.0 mg) in Tin (Sn) capsules.

  • Run in triplicate to establish the K-Factor for Carbon, Hydrogen, and Nitrogen.

  • Acceptance: RSD < 0.1%.[3]

Step 3: Validation (The Matrix Check)
  • Weigh 4-Bromobenzoic Acid (2.0 – 3.0 mg).[3]

  • Analyze as an "Unknown".

  • Critical Check: The Carbon and Hydrogen values must match theoretical within ±0.3%.

    • If Carbon is high:[5] Halogen breakthrough is occurring (Br₂ is being detected as CO₂ or N₂). Action: Repack Silver wool.

    • If Carbon is low: Incomplete combustion. Action: Add Oxygen boost or V₂O₅ additive.

Step 4: Analyte Analysis[10]
  • Weigh 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid (1.5 – 2.5 mg). Note: Use smaller mass due to high heavy atom content.

  • Add ~5 mg of Vanadium Pentoxide (V₂O₅) or Tungstic Oxide (WO₃) powder to the capsule before sealing. This aids oxidative cleavage of the C-Br bonds.

  • Run in duplicate.

Visualization: Combustion & Logic Flow

The following diagram illustrates the critical "Scrubbing" mechanism required for this high-bromine compound and the logic for selecting the standard.

CHN_Analysis_Workflow Sample Analyte: 2-(2,4-Dibromophenyl)... (~50% Br) Combustion Flash Combustion (950-1000°C) + O2 Boost Sample->Combustion Gases Gases Generated: CO2, H2O, NOx, Br2 Combustion->Gases Scrubber Silver (Ag) Wool Trap (Critical Step) Gases->Scrubber Trapped Trapped as Solid: AgBr Scrubber->Trapped Removes Br CleanGas Clean Gases: CO2, H2O, N2 Scrubber->CleanGas Detector TCD Detection CleanGas->Detector Standard_A Std A: Acetanilide (Calibrates Detector) Standard_A->Detector Sets Baseline Standard_B Std B: 4-Bromobenzoic (Validates Trap) Standard_B->Scrubber Tests Efficiency

Figure 1: Analytical workflow highlighting the critical role of Silver (Ag) scrubbing for high-bromine analytes. Standard B (4-Bromobenzoic Acid) is essential to validate the efficiency of the Scrubber node.

Data Interpretation & Acceptance Criteria

For publication or regulatory filing (IND/NDA), the elemental composition must meet the ±0.4% Rule .

ElementTheoretical %Acceptable Range (±0.4%)Common Failure Mode (High Br)
Carbon 37.30%36.90% – 37.70%Low: Incomplete combustion of the aromatic ring.
Hydrogen 3.13%2.73% – 3.53%High: Moisture contamination (Sample is hygroscopic).
Nitrogen 0.00%< 0.10%High: Br₂ gas escaping the trap and mimicking N₂.

Troubleshooting Tip: If you detect Nitrogen (>0.2%) in this nitrogen-free compound, your Silver trap is saturated. Replace the combustion tube immediately.

References

  • Royal Society of Chemistry . (2008).[6] CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]

  • ASTM International . (2023). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . (2021). Acetanilide Standard Reference Material 141e. Retrieved from [Link]

Sources

Comparative

Assessing biological activity differences between mono- and dibromo propanoic acid derivatives

The following guide provides a comparative technical analysis of mono- and dibromo propanoic acid derivatives, designed for researchers in medicinal chemistry and toxicology. Executive Summary Propanoic acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of mono- and dibromo propanoic acid derivatives, designed for researchers in medicinal chemistry and toxicology.

Executive Summary

Propanoic acid derivatives halogenated at the


 and 

positions represent a critical class of alkylating agents and metabolic inhibitors. While 2-bromopropanoic acid (2-BPA) serves as a model for chiral mono-alkylation and metabolic mimicry (e.g., lactate/pyruvate analogs), 2,3-dibromopropanoic acid (2,3-DBPA) introduces bifunctional reactivity. This guide delineates their divergent biological behaviors: the mono-derivative acts primarily as a specific enzyme inhibitor via cysteine modification, whereas the di-derivative functions as a potent, broad-spectrum biocide and cross-linking agent due to its ability to undergo elimination-addition reactions.

Chemical & Physical Properties

Understanding the steric and electronic differences is prerequisite to interpreting biological data. The addition of a second bromine atom significantly alters lipophilicity and electrophilic character.

Property2-Bromopropanoic Acid (Mono)2,3-Dibromopropanoic Acid (Di)
Structure

-halo acid

-dihalo acid
CAS Number 598-72-1600-05-5
Molecular Weight 152.97 g/mol 231.87 g/mol
Lipophilicity (LogP) ~0.8 (Moderate)~1.4 (High - Enhanced membrane permeability)
Chirality One chiral center (C2)One chiral center (C2)
Primary Reactivity

Alkylation

Alkylation + E2 Elimination
Stability Hydrolyzes slowly to lactateProne to dehydrohalogenation to 2-bromoacrylate

Expert Insight: The "hidden" reactivity of 2,3-DBPA is its tendency to undergo E2 elimination under physiological pH, generating 2-bromoacrylate . This intermediate is a powerful Michael acceptor, far more reactive toward protein thiols than the parent alkane, leading to higher non-specific cytotoxicity.

Mechanism of Action (MOA)

The biological activity of these compounds is driven by their ability to alkylate nucleophilic residues (cysteine thiols, histidine imidazoles) in proteins and DNA.

Divergent Alkylation Pathways
  • Mono-Mechanism (2-BPA): Acts as a "suicide substrate." It mimics pyruvate or lactate, entering the active site of metabolic enzymes (e.g., LDH, PDK) and alkylating a catalytic residue.

  • Di-Mechanism (2,3-DBPA): Bifunctional. It can alkylate two separate residues (cross-linking) or eliminate HBr to form a reactive alkene, which then covalently binds to proteins.

MOA_Pathways Mono 2-Bromopropanoic Acid SN2 Direct SN2 Attack Mono->SN2 Di 2,3-Dibromopropanoic Acid Di->SN2 Minor Elim E2 Elimination (-HBr) Di->Elim Major (pH > 7) Target Target Enzyme (Cys-SH) Mono_Adduct Mono-Alkylated Enzyme (Inhibition) Target->Mono_Adduct Covalent Bond Crosslink Protein Cross-linking (Cytotoxicity) Target->Crosslink Irreversible SN2->Target Acrylate 2-Bromoacrylate (Michael Acceptor) Elim->Acrylate Acrylate->Target Rapid Conjugation

Figure 1: Divergent reaction pathways. 2,3-DBPA activates via elimination to a Michael acceptor, increasing toxicity compared to the direct alkylation of 2-BPA.

Comparative Biological Activity

Antimicrobial & Antifungal Potency[4]
  • 2,3-DBPA: Exhibits superior antifungal properties compared to the mono-derivative. It is historically used as a mold inhibitor in industrial applications. The increased lipophilicity allows it to penetrate the thick fungal cell wall more effectively.

  • 2-BPA: Shows moderate antibacterial activity but is often limited by rapid hydrolysis in aqueous media. It is frequently used as a surface modifier (grafted onto textiles) rather than a free agent.

Cytotoxicity & Metabolic Inhibition

The mono-derivative is often investigated for its potential to disrupt the "Warburg Effect" in cancer cells, similar to 3-bromopyruvate.

Metric2-Bromopropanoic Acid2,3-Dibromopropanoic Acid
Primary Target Glycolytic Enzymes (Hexokinase, GAPDH)General Cellular Thiols (Glutathione)
Selectivity Moderate (Metabolic mimicry)Low (General alkylating agent)
Genotoxicity Mutagenic (DNA alkylation)Highly Mutagenic & Carcinogenic
Detoxification Dehalogenases (L-DEX / D-DEX)Glutathione S-Transferase (GST)

Key Finding: In cytotoxicity assays (e.g., against CHO or HeLa cells), 2,3-DBPA is typically 5-10x more potent than 2-BPA. This is attributed to the "synergistic cytotoxicity" where the depletion of cellular glutathione (GSH) by the first bromine facilitates oxidative stress, while the second bromine (or the resulting acrylate) attacks essential proteins.

Experimental Protocols

The following protocols are designed to validate the activity differences described above.

Protocol A: Comparative Alkylation Kinetics (4-NBP Assay)

Purpose: To quantify the electrophilic reactivity of Mono- vs. Di- derivatives without using live cells. 4-(p-nitrobenzyl)pyridine (4-NBP) acts as a surrogate nucleophile.

  • Preparation: Prepare 50 mM stock solutions of 2-BPA and 2,3-DBPA in acetonitrile.

  • Reagent: Dissolve 4-NBP (5% w/v) in ethylene glycol.

  • Reaction: In a 96-well plate, mix:

    • 100 µL Acetate buffer (pH 5.0 for SN2 focus) OR Phosphate buffer (pH 7.4 for Elimination focus).

    • 50 µL 4-NBP reagent.

    • 50 µL Substrate stock.

  • Incubation: Heat at 50°C for 60 minutes.

  • Development: Add 100 µL of 50% triethylamine in acetone to each well.

  • Read: Measure absorbance at 560 nm immediately.

    • Interpretation: Higher absorbance indicates greater alkylating activity. 2,3-DBPA typically shows higher signals at pH 7.4 due to Michael addition contribution.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine IC50 values in mammalian cells (e.g., HEK293 or HepG2).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with serial dilutions (1 µM – 1000 µM) of 2-BPA and 2,3-DBPA.

    • Control: Vehicle (DMSO < 0.5%).

  • Duration: Incubate for 48 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Analysis: Measure OD at 570 nm. Plot dose-response curves to calculate IC50.

Safety & Handling (Critical)

Both compounds are hazardous, but the risks differ:[1]

  • 2-BPA: Corrosive. Causes severe skin burns. Absorbed through skin.

  • 2,3-DBPA: Potential Carcinogen. Due to its cross-linking ability, it poses a higher risk of long-term genotoxicity. Handle only in a biosafety cabinet. Double-gloving (Nitrile) is mandatory.

References

  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds. Science Alert. (2025).

  • 2,3-Dibromopropionic acid | C3H4Br2O2. PubChem. (2025).[2][3]

  • Tumor Energy Metabolism and Potential of 3-Bromopyruvate. PMC. (2019).[4]

  • Advances in 2-Haloacid Dehalogenases. PMC. (2021).

  • Synergistic cytotoxicity of bromoacetic acid and bromophenolic disinfection byproducts. ResearchGate. (2024).

Sources

Safety & Regulatory Compliance

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